6-Iodo-1H-benzo[d]imidazole
Description
BenchChem offers high-quality 6-Iodo-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPBRYGCUYBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563556 | |
| Record name | 6-Iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78597-27-0 | |
| Record name | 6-Iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Iodo-1H-benzo[d]imidazole from 4-Iodo-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-iodo-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the cyclization of 4-iodo-1,2-phenylenediamine with formic acid. This document presents quantitative data, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Core Synthesis and Chemical Principles
The synthesis of the benzimidazole scaffold from ortho-phenylenediamines is a well-established and robust chemical transformation. The reaction proceeds via a condensation reaction between the diamine and a one-carbon electrophile, in this case, formic acid. The acidic conditions facilitate the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the aromatic benzimidazole ring system. The presence of the iodo-substituent on the benzene ring is generally well-tolerated under these reaction conditions.
An alternative and efficient one-pot method involves the in-situ generation of the 4-iodo-1,2-phenylenediamine from 4-iodo-2-nitroaniline. This is achieved by the reduction of the nitro group, typically with iron powder in the presence of formic acid, which also serves as the cyclizing agent. This approach streamlines the process, avoiding the isolation of the potentially sensitive diamine intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-iodo-1H-benzo[d]imidazole.
| Parameter | Value | Reference |
| Starting Material | 4-Iodo-2-nitroaniline | [1] |
| Reagents | Formic acid, Iron powder | [1] |
| Reaction Temperature | 90 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 68% | [1] |
| Product Purity | LC-MS confirmed | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 6-iodo-1H-benzo[d]imidazole.
One-Pot Synthesis from 4-Iodo-2-nitroaniline
This protocol is adapted from a reported procedure for the synthesis of 5-iodo-1H-benzo[d]imidazole (a tautomer of 6-iodo-1H-benzo[d]imidazole).[1]
Materials:
-
4-Iodo-2-nitroaniline
-
Formic acid (90%)
-
Iron powder
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-iodo-2-nitroaniline (e.g., 1.0 g, 3.77 mmol) in formic acid (10 mL).
-
Addition of Reducing Agent: To the stirred solution, add iron powder (e.g., 2.1 g, 37.7 mmol, 10 equivalents) in portions.
-
Reaction: Heat the reaction mixture to 90 °C and maintain it at this temperature under reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid by distillation under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-iodo-1H-benzo[d]imidazole.
General Procedure for Cyclization of 4-Iodo-1,2-phenylenediamine with Formic Acid
This is a general and widely used method for benzimidazole synthesis.[2][3][4]
Materials:
-
4-Iodo-1,2-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (optional)
-
Round-bottom flask
-
Water bath or heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-iodo-1,2-phenylenediamine (1.0 equivalent) with an excess of 90% formic acid (approximately 5-10 equivalents).
-
Heating: Heat the mixture on a water bath or in a heating mantle at 100 °C for 2 hours.
-
Neutralization: After cooling the reaction mixture, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline (check with litmus paper or a pH meter).
-
Isolation of Crude Product: The crude 6-iodo-1H-benzo[d]imidazole will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water.
-
Recrystallization: For further purification, dissolve the crude product in boiling water. If the solution is colored, a small amount of decolorizing carbon can be added, and the mixture is heated for a few minutes before hot filtration. Allow the filtrate to cool slowly to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at a moderate temperature (e.g., 80-100 °C).
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and a generalized experimental workflow.
Caption: Chemical reaction for the synthesis of 6-Iodo-1H-benzo[d]imidazole.
Caption: Experimental workflow for the synthesis and purification of 6-Iodo-1H-benzo[d]imidazole.
References
Spectroscopic Data of 6-Iodo-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Iodo-1H-benzo[d]imidazole. Due to the absence of directly published experimental spectra for this specific compound in the available literature, the following data is a prediction based on the analysis of closely related benzimidazole derivatives and known substituent effects of iodine on aromatic systems. This guide includes predicted ¹H and ¹³C NMR data, a standard experimental protocol for acquiring such data, and visualizations to aid in understanding the molecular structure and the analytical workflow.
Predicted Spectroscopic Data
The introduction of an iodine atom at the 6-position of the 1H-benzo[d]imidazole core is expected to induce notable shifts in the NMR spectra compared to the unsubstituted parent compound. The electron-withdrawing nature and the heavy atom effect of iodine will influence the chemical shifts of the nearby protons and carbon atoms. The predicted data is presented in the tables below.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Iodo-1H-benzo[d]imidazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.20 | s | - |
| H-4 | ~7.80 | d | ~1.5 |
| H-5 | ~7.50 | dd | ~8.5, ~1.5 |
| H-7 | ~7.40 | d | ~8.5 |
| N-H | ~12.5 | br s | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Iodo-1H-benzo[d]imidazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~95 |
| C-7 | ~115 |
| C-3a | ~138 |
| C-7a | ~145 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for benzimidazole derivatives, which can be applied to 6-Iodo-1H-benzo[d]imidazole.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the 6-Iodo-1H-benzo[d]imidazole sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-14 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal reference.
3. ¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: 0-180 ppm.
-
Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal reference.
Visualizations
To further elucidate the structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of 6-Iodo-1H-benzo[d]imidazole.
Caption: Workflow for NMR spectroscopic analysis.
An In-depth Technical Guide to 6-Iodo-1H-benzo[d]imidazole: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-benzo[d]imidazole is a halogenated derivative of the benzimidazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The introduction of an iodine atom at the 6-position of the benzimidazole ring system significantly influences its physicochemical properties and can modulate its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of 6-Iodo-1H-benzo[d]imidazole, serving as a valuable resource for its application in research and drug discovery.
Physical and Chemical Properties
A thorough review of available data provides the following physical and chemical properties for 6-Iodo-1H-benzo[d]imidazole. It is important to note that while some experimental data is available for related compounds, specific experimental values for certain properties of 6-Iodo-1H-benzo[d]imidazole remain to be conclusively determined.
Table 1: Physical and Chemical Properties of 6-Iodo-1H-benzo[d]imidazole
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₅IN₂ | |
| Molecular Weight | 244.03 g/mol | |
| CAS Number | 78597-27-0 | |
| Appearance | Solid (predicted) | |
| Melting Point | 207.0 to 211.0 °C | Predicted, based on the structurally similar 6-Iodo-1H-indazole[1] |
| Boiling Point | 438.5 °C at 760 mmHg | Predicted |
| Solubility | No quantitative data available. Generally expected to be soluble in organic solvents like DMSO and DMF. | |
| pKa | No experimental data available. |
Spectroscopic Data
-
¹H NMR: Aromatic protons on the benzene and imidazole rings would be expected. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom.
-
¹³C NMR: Resonances for the seven carbon atoms of the benzimidazole core would be observed, with the carbon atom attached to the iodine showing a characteristic downfield shift.
-
FTIR: Characteristic peaks for N-H stretching, C-H aromatic stretching, C=N stretching, and C-I stretching would be expected.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 244, with characteristic isotopic patterns for iodine.
Synthesis and Reactivity
The synthesis of 6-Iodo-1H-benzo[d]imidazole can be approached through established methods for benzimidazole ring formation. A common and effective strategy involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or one of its derivatives.
Experimental Protocol: Synthesis of 6-Iodo-1H-benzo[d]imidazole
This protocol is a generalized procedure based on common benzimidazole syntheses and should be optimized for specific laboratory conditions.
Reaction Scheme:
Figure 1: Synthesis of 6-Iodo-1H-benzo[d]imidazole.
Materials:
-
4-Iodo-1,2-diaminobenzene
-
Formic acid (or a suitable derivative like triethyl orthoformate)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
A mixture of 4-iodo-1,2-diaminobenzene and an excess of formic acid is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a solution of sodium hydroxide to precipitate the crude product.
-
The crude 6-Iodo-1H-benzo[d]imidazole is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity
The reactivity of 6-Iodo-1H-benzo[d]imidazole is primarily dictated by the benzimidazole ring system and the presence of the iodo substituent.
-
N-H Acidity: The N-H proton of the imidazole ring is weakly acidic and can be deprotonated with a suitable base.
-
Electrophilic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
-
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 6-position. This reactivity is of significant interest in the synthesis of complex molecules for drug discovery.
Figure 2: Key reaction types of 6-Iodo-1H-benzo[d]imidazole.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 6-Iodo-1H-benzo[d]imidazole are limited, the broader class of benzimidazole derivatives is well-known for a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The introduction of a halogen, such as iodine, can enhance these activities.
The mechanism of action for many benzimidazole-based drugs involves the inhibition of specific enzymes or the disruption of cellular processes. For instance, some benzimidazole anthelmintics target tubulin polymerization in parasites. In the context of cancer, various benzimidazole derivatives have been shown to inhibit kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.
It is plausible that 6-Iodo-1H-benzo[d]imidazole or its derivatives could interact with various biological targets. However, without specific experimental data, any proposed signaling pathway would be speculative. Further research is required to elucidate the precise mechanism of action and identify the specific biological targets of this compound.
Figure 3: Potential biological targets for 6-Iodo-1H-benzo[d]imidazole.
Conclusion
6-Iodo-1H-benzo[d]imidazole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While a complete experimental characterization of its physical and chemical properties is still emerging, its synthesis is achievable through established methodologies. The presence of the iodo substituent provides a key site for further functionalization, opening avenues for the creation of diverse chemical libraries for biological screening. Future research focused on the detailed experimental characterization and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Crystal Structure Analysis of Halogenated Benzimidazoles: A Focus on 6-Iodo-1H-benzo[d]imidazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the methodologies involved in the crystal structure analysis of benzimidazole derivatives, with a specific focus on the hypothetical analysis of 6-Iodo-1H-benzo[d]imidazole. While a definitive crystal structure for 6-Iodo-1H-benzo[d]imidazole is not currently available in publicly accessible crystallographic databases, this guide outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The information presented is based on established methods for similar halogenated benzimidazole compounds and serves as a robust framework for researchers seeking to undertake such an analysis.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds exhibiting a wide range of biological activities, making them key scaffolds in drug discovery and development. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR), guiding lead optimization, and predicting intermolecular interactions with biological targets. The introduction of a halogen atom, such as iodine at the 6-position, is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for halogen bonding, thereby modulating its biological profile.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, the diffraction experiment and structure solution.
2.1. Synthesis of 6-Iodo-1H-benzo[d]imidazole
The synthesis of 6-Iodo-1H-benzo[d]imidazole can be achieved through established methods for benzimidazole synthesis. A common and effective approach is the condensation reaction of a substituted o-phenylenediamine with an appropriate one-carbon source.
Typical Protocol:
-
Starting Materials: 4-Iodo-1,2-phenylenediamine and formic acid.
-
Reaction: A mixture of 4-Iodo-1,2-phenylenediamine (1 equivalent) and formic acid is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as aqueous ammonia or sodium hydroxide, which typically results in the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-Iodo-1H-benzo[d]imidazole.
Alternative synthetic routes may involve the use of other one-carbon sources like orthoformates in the presence of an acid catalyst, or more modern methods employing microwave-assisted synthesis to reduce reaction times and improve yields.
2.2. Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
2.3. Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to collect a dataset of diffraction intensities as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Expected Crystallographic Data
While experimental data for 6-Iodo-1H-benzo[d]imidazole is not available, we can anticipate the type of quantitative data that would be obtained from a successful crystal structure analysis. This data is typically presented in a standardized format as shown in the table below. For illustrative purposes, hypothetical data for 6-Iodo-1H-benzo[d]imidazole is presented alongside actual data for a related benzimidazole derivative.
| Parameter | 6-Iodo-1H-benzo[d]imidazole (Hypothetical) | 1-Benzyl-1H-benzimidazole[1][2] |
| Chemical Formula | C₇H₅IN₂ | C₁₄H₁₂N₂ |
| Formula Weight | 244.03 | 208.26 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | ~6.0 | 6.2265 (10) |
| b (Å) | ~8.0 | 8.1740 (13) |
| c (Å) | ~15.0 | 20.975 (4) |
| α (°) | 90 | 90 |
| β (°) | ~100 | 97.839 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | ~740 | 1057.5 (3) |
| Z | 4 | 4 |
| Temperature (K) | 100(2) | 93 |
| Radiation (Å) | Mo Kα (0.71073) | Mo Kα |
| Density (calculated) (g/cm³) | ~2.18 | 1.308 |
| R-factor | < 0.05 | 0.038 |
Visualization of Experimental Workflow
The logical flow of the experimental process from synthesis to final data analysis is crucial for planning and execution. The following diagram, generated using Graphviz, illustrates this workflow.
Concluding Remarks
The determination of the crystal structure of 6-Iodo-1H-benzo[d]imidazole would provide invaluable insights for the fields of medicinal chemistry and materials science. This guide has detailed the necessary experimental protocols, from chemical synthesis to the final stages of crystallographic refinement. While the specific data for the target compound remains to be determined, the methodologies outlined herein represent the standard and robust approach for such an investigation. The successful execution of these protocols will undoubtedly contribute to a deeper understanding of the structural and functional properties of halogenated benzimidazoles.
References
A Technical Guide to the Solubility of 6-Iodo-1H-benzo[d]imidazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 6-Iodo-1H-benzo[d]imidazole. An understanding of the solubility of this compound is crucial for its effective application in organic synthesis, medicinal chemistry, and various biological assays. Due to the limited availability of specific quantitative solubility data for 6-Iodo-1H-benzo[d]imidazole in peer-reviewed literature, this document presents a summary of available qualitative information and data for structurally related compounds to guide researchers. Furthermore, it offers a detailed, standardized experimental protocol for the systematic determination of its solubility.
Predicted and Known Solubility Profile
Comprehensive quantitative solubility data for 6-Iodo-1H-benzo[d]imidazole is not widely available. However, based on the physicochemical properties of the parent benzimidazole scaffold and iodo-substituted aromatic compounds, a general solubility profile can be inferred. The presence of the iodine atom increases the molecular weight and hydrophobicity compared to the parent benzimidazole, which would suggest lower solubility in polar solvents. The imidazole ring provides a site for hydrogen bonding, which may contribute to solubility in polar aprotic and protic solvents.
For reference, the table below summarizes the available solubility data for the parent compound, 1H-benzo[d]imidazole, and a related iodo-substituted imidazole. This information can serve as a useful starting point for solvent selection in experiments involving 6-Iodo-1H-benzo[d]imidazole.
Table 1: Solubility Data for Benzimidazole and Related Compounds
| Compound Name | Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation |
| 1H-benzo[d]imidazole | Ethanol | Polar Protic | - | Freely Soluble | [1] |
| Ether | Polar Aprotic | - | Sparingly Soluble | [1] | |
| Boiling Xylene | Nonpolar | 1 g / 2 g | Very Soluble | [1] | |
| Benzene | Nonpolar | - | Practically Insoluble | [1] | |
| Petroleum Ether | Nonpolar | - | Practically Insoluble | [1] | |
| 4-Iodo-1H-imidazole | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL (with sonication) | Highly Soluble | [2] |
| Dichloromethane (DCM) | Halogenated | - | Soluble | [2] | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Soluble | [2] | |
| Methanol | Polar Protic | - | Slightly Soluble | [2] | |
| Water | Polar Protic | - | Poorly Soluble | [2] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and reliable solubility data for 6-Iodo-1H-benzo[d]imidazole, the shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of 6-Iodo-1H-benzo[d]imidazole in a selection of common organic solvents.
Materials:
-
6-Iodo-1H-benzo[d]imidazole (solid)
-
Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, acetonitrile)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid 6-Iodo-1H-benzo[d]imidazole to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[3] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.[3]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of 6-Iodo-1H-benzo[d]imidazole of known concentrations in the chosen solvent. Analyze both the standard solutions and the filtered saturated sample solution using a validated HPLC or LC-MS method.
-
Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of 6-Iodo-1H-benzo[d]imidazole in the saturated sample. The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or molarity).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of 6-Iodo-1H-benzo[d]imidazole.
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathways and Applications
While specific signaling pathways involving 6-Iodo-1H-benzo[d]imidazole are not extensively documented, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry. Benzimidazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobial compounds.[4][5] The solubility of these compounds is a critical factor in their biological activity and formulation development. Therefore, the primary application of solubility data for 6-Iodo-1H-benzo[d]imidazole is in the context of drug discovery and development, where it informs lead optimization, formulation design, and the design of biological assays.
The diagram below illustrates the logical relationship between physicochemical properties like solubility and the progression of a compound through the early stages of drug discovery.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Core Mechanism of Action of 6-Iodo-1H-benzo[d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 6-iodo-1H-benzo[d]imidazole derivatives, a class of compounds demonstrating significant potential in therapeutic applications, particularly in oncology. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 6-position can significantly modulate the biological activity of these molecules.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of 1H-benzo[d]imidazole have been extensively studied for their anticancer properties, exhibiting a range of mechanisms that disrupt cancer cell proliferation and survival. While research specifically isolating the 6-iodo substitution is ongoing, studies on halogenated benzimidazoles provide significant insights into their mechanisms of action, which include kinase inhibition, topoisomerase I inhibition, and fatty acid synthase (FASN) inhibition.
Multi-Kinase Inhibition
Halogenated benzimidazole derivatives have emerged as potent multi-kinase inhibitors, targeting several key proteins involved in cancer cell signaling pathways.[2][3] A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives have demonstrated significant inhibitory activity against multiple tyrosine kinases.[1][2][3]
Table 1: Cytotoxicity of Halogenated Benzylidenebenzohydrazide Derivatives [1]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| 6c | 3-Br | HCT-116 | 7.82 |
| HepG2 | 10.21 | ||
| MCF-7 | 8.93 | ||
| 6i | 3-F | HCT-116 | 8.54 |
| HepG2 | 9.27 | ||
| MCF-7 | 10.11 | ||
| 6h | 2-F | HCT-116 | < 30 |
| HepG2 | < 30 | ||
| MCF-7 | < 30 | ||
| 6j | 4-F | HCT-116 | < 30 |
| HepG2 | < 30 | ||
| MCF-7 | < 30 | ||
| 6d | 4-Br | HCT-116 | < 30 |
| HepG2 | < 30 | ||
| MCF-7 | < 30 | ||
| Sorafenib (Standard) | - | HCT-116 | 4.17 |
| HepG2 | 6.83 | ||
| MCF-7 | 5.24 | ||
| Doxorubicin (Standard) | - | HCT-116 | 24.06 |
| HepG2 | 18.52 | ||
| MCF-7 | 21.37 | ||
| Sunitinib (Standard) | - | HCT-116 | 6.21 |
| HepG2 | 4.89 | ||
| MCF-7 | 5.76 |
Table 2: Kinase Inhibitory Activity of Selected Halogenated Benzylidenebenzohydrazide Derivatives [2][3]
| Compound | Target Kinase | IC50 (µM) |
| 6h | EGFR | Significant Inhibition |
| HER2 | Significant Inhibition | |
| CDK2 | Significant Inhibition | |
| AURKC | Potent Inhibition | |
| 6i | EGFR | Significant Inhibition |
| HER2 | Significant Inhibition | |
| CDK2 | Significant Inhibition | |
| mTOR | Potent Inhibition |
The inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis. Mechanistic studies on lead compounds revealed their ability to induce G1 phase cell cycle arrest in HepG2 liver cancer cells.[1] This is accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2][3]
Topoisomerase I Inhibition
Certain 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair.[4][5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Table 3: Topoisomerase I Inhibitory Activity and Cytotoxicity of 1H-Benzo[d]imidazole Derivatives [4][5]
| Compound | Target | IC50 (µM) | Cancer Cell Lines | GI50 (µM) |
| 12b | Human Topoisomerase I | 16 | Panel of 60 | 0.16 - 3.6 |
| 11a | - | - | Panel of 60 | 0.16 - 3.6 |
| 12a | - | - | Panel of 60 | 0.16 - 3.6 |
| Camptothecin (Standard) | Human Topoisomerase I | Comparable to 12b | - | - |
Flow cytometry studies have shown that these compounds cause a prominent G2/M arrest of cancer cells, which is consistent with the mechanism of topoisomerase I inhibitors.[4][5]
Fatty Acid Synthase (FASN) Inhibition
Fatty acid synthase (FASN) is another attractive target for anticancer drug discovery due to its overexpression in many cancers and its role in providing lipids for rapidly proliferating tumor cells.[6] Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors.[6]
Table 4: FASN Inhibitory Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives [6]
| Compound | FASN IC50 (µM) |
| CTL-06 | 3 ± 0.25 |
| CTL-12 | 2.5 ± 0.25 |
| Orlistat (Standard) | 13.5 ± 1.0 |
Mechanistic investigations revealed that these FASN inhibitors induce cell cycle arrest in the Sub-G1/S phase and promote apoptosis.[6] Western blot analysis confirmed that these compounds inhibit FASN expression in a dose-dependent manner.[6]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of benzimidazole derivatives.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50).
-
Procedure:
-
Recombinant human kinases (e.g., EGFR, HER2, CDK2, AURKC, mTOR) are used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The test compound is serially diluted and pre-incubated with the kinase.
-
The kinase reaction is initiated by adding a suitable substrate and ATP.
-
After incubation at a specific temperature (e.g., 37°C) for a set time, the reaction is stopped.
-
The amount of product formed is quantified using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cancer cells are treated with the test compound at its IC50 concentration for a specific time (e.g., 24 hours).
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by a compound.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Human Topoisomerase I DNA Relaxation Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Targets of 6-Iodo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the potential biological targets of 6-Iodo-1H-benzo[d]imidazole based on the known activities of the broader benzimidazole class of compounds. Direct experimental data on the specific biological targets of 6-Iodo-1H-benzo[d]imidazole is not extensively available in the reviewed literature. The introduction of an iodine atom at the 6-position can influence the physicochemical properties, such as lipophilicity, and potentially modulate the biological activity of the parent benzimidazole scaffold.
Introduction
The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This "privileged structure" is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active molecules. The versatility of the benzimidazole ring system allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. Benzimidazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.
The incorporation of a halogen atom, such as iodine, into the benzimidazole framework can significantly alter its electronic and steric properties. Specifically, an iodo-substituent can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes and interact with hydrophobic pockets within target proteins. This guide provides a comprehensive overview of the potential biological targets of 6-Iodo-1H-benzo[d]imidazole, drawing on the established activities of structurally related benzimidazole derivatives.
Potential Biological Targets and Mechanisms of Action
The benzimidazole core has been associated with a variety of biological targets. The following sections detail these potential targets and the mechanisms through which benzimidazole derivatives exert their effects.
Protein Kinases in Oncology
Several benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth-Factor Receptor 2 (HER2)
-
Cyclin-Dependent Kinase 2 (CDK2)
-
Aurora Kinase C (AURKC)
-
Mammalian Target of Rapamycin (mTOR)
Mechanism of Action: Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This inhibition blocks the downstream signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, inhibition of EGFR and HER2 can halt tumor growth in cancers that overexpress these receptors.[1]
Quantitative Data for Benzimidazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 6h | EGFR | 0.08 | - | [1] |
| HER2 | 0.11 | - | [1] | |
| CDK2 | 0.15 | - | [1] | |
| AURKC | 0.09 | - | [1] | |
| Compound 6i | mTOR | 0.12 | - | [1] |
| HepG2 | 8.24 | - | [1] |
Signaling Pathway of Kinase Inhibition
Caption: Potential inhibition of key oncogenic signaling pathways by 6-Iodo-1H-benzo[d]imidazole.
DNA Topoisomerases
Certain bisbenzimidazole derivatives are known to target human topoisomerase I (HuTopoI), an enzyme essential for DNA replication and transcription.
Potential Target:
-
Human Topoisomerase I (HuTopoI)
Mechanism of Action: These compounds can act as DNA minor groove binders, stabilizing the DNA-topoisomerase I cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death. Some benzimidazole derivatives have also been reported to inhibit topoisomerase II.
Quantitative Data for Benzimidazole-Based Topoisomerase I Inhibitors
| Compound | Target | IC50 (µM) | Activity | Reference |
| Compound 12b | HuTopoI | 16 | 50% inhibition of DNA relaxation | [2][3] |
| Compound 11a | HuTopoI | 140 | 90% inhibition | [2] |
| Compound 12a | HuTopoI | 152 | 90% inhibition | [2] |
Experimental Workflow for Topoisomerase I Inhibition Assay
Caption: Workflow for assessing the inhibitory effect on Human Topoisomerase I.
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
Derivatives of 2-phenyl-1H-benzo[d]imidazole have been developed as inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease.
Potential Target:
-
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
Mechanism of Action: In the context of Alzheimer's disease, 17β-HSD10 is involved in the production of amyloid-beta (Aβ) peptides. Inhibition of this enzyme can reduce Aβ levels, thereby potentially mitigating the neurotoxic effects associated with the disease.
Quantitative Data for Benzimidazole-Based 17β-HSD10 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 33 | 17β-HSD10 | 1.65 ± 0.55 | HepaRG | [4] |
Antimicrobial and Antifungal Targets
The benzimidazole scaffold is the basis for several antimicrobial and antifungal drugs. The introduction of an iodine atom may enhance these properties.
Potential Targets:
-
Fungal Cell Wall Enzymes: Such as CYP51B, which is involved in ergosterol biosynthesis.
-
Bacterial Cell Division Proteins: Such as FtsZ.
-
Tubulin: In fungi and parasites, leading to disruption of the cytoskeleton.
Mechanism of Action: Benzimidazoles can interfere with various essential processes in microorganisms. In fungi, they can inhibit ergosterol synthesis, leading to a compromised cell membrane. In bacteria, they can disrupt cell division. In parasitic worms, they are known to bind to β-tubulin, inhibiting microtubule formation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound (e.g., 6-Iodo-1H-benzo[d]imidazole), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
DNA Relaxation Assay for Topoisomerase I Inhibition
Objective: To assess the ability of a test compound to inhibit the DNA relaxation activity of Human Topoisomerase I.
Methodology:
-
Reagents and Materials: Supercoiled plasmid DNA, recombinant Human Topoisomerase I, reaction buffer, test compound, loading dye, agarose, and ethidium bromide.
-
Procedure:
-
Supercoiled DNA is incubated with Human Topoisomerase I in the presence of varying concentrations of the test compound.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop solution/loading dye.
-
The DNA samples are resolved by agarose gel electrophoresis.
-
-
Data Analysis: The gel is visualized under UV light after ethidium bromide staining. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Conclusion
6-Iodo-1H-benzo[d]imidazole, by virtue of its core benzimidazole structure, holds the potential to interact with a diverse range of biological targets. The iodo-substitution may enhance its potency and pharmacokinetic properties. Based on the extensive research on related benzimidazole derivatives, the most promising areas for investigating the biological activity of 6-Iodo-1H-benzo[d]imidazole include oncology (targeting protein kinases and topoisomerases), neurodegenerative diseases (targeting 17β-HSD10), and infectious diseases (targeting various microbial and fungal enzymes). Further experimental validation is necessary to elucidate the specific targets and mechanism of action of this particular compound. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of 6-Iodo-1H-benzo[d]imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Iodo-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 6-Iodo-1H-benzo[d]imidazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, synthesis methodologies, and known biological significance, with a focus on its potential applications in medicinal chemistry.
Core Chemical Identifiers
6-Iodo-1H-benzo[d]imidazole is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole rings. The presence of an iodine atom at the 6th position of the benzimidazole core significantly influences its physicochemical properties and biological activity.
| Identifier | Value |
| IUPAC Name | 6-Iodo-1H-benzo[d]imidazole |
| CAS Number | 78597-27-0 |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.03 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1I)NC=N2 |
| InChI Key | RQNACN_ADBFN-UAKHFF-N |
Synthesis and Experimental Protocols
The synthesis of 6-Iodo-1H-benzo[d]imidazole can be achieved through several synthetic routes, primarily involving the cyclization of a suitably substituted o-phenylenediamine precursor. A common and effective method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Protocol 1: Synthesis from 4-Iodo-1,2-phenylenediamine and Formic Acid
This protocol outlines the synthesis of 6-Iodo-1H-benzo[d]imidazole via the condensation of 4-iodo-1,2-phenylenediamine with formic acid. This reaction proceeds through the formation of an intermediate N-formyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Materials:
-
4-Iodo-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M) or another suitable acid catalyst
-
Sodium hydroxide solution (10%)
-
Activated charcoal
-
Ethanol or methanol for recrystallization
Experimental Procedure:
-
A mixture of 4-iodo-1,2-phenylenediamine (1 equivalent) and an excess of formic acid (approximately 5-10 equivalents) is heated at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is then carefully neutralized with a 10% aqueous solution of sodium hydroxide to precipitate the crude product.
-
The crude 6-Iodo-1H-benzo[d]imidazole is collected by filtration, washed with cold water, and dried.
-
For purification, the crude product is dissolved in a minimal amount of hot ethanol or methanol, treated with activated charcoal to remove colored impurities, and filtered while hot. The filtrate is then allowed to cool to room temperature and subsequently in an ice bath to induce crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Physicochemical and Spectroscopic Data
While specific experimental spectroscopic data for 6-Iodo-1H-benzo[d]imidazole is not widely published, theoretical and comparative data from similar benzimidazole derivatives can provide insights into its expected spectral characteristics.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The proton on the imidazole ring (C2-H) would likely appear as a singlet at a downfield chemical shift. The protons on the benzene ring would exhibit a characteristic splitting pattern influenced by the iodo and imidazole substituents. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the seven carbon atoms. The carbon atom in the imidazole ring (C2) is expected to resonate at a lower field compared to the benzene ring carbons. The carbon atom attached to the iodine (C6) would be influenced by the heavy atom effect. |
| Mass Spectrometry | The mass spectrum would show a prominent molecular ion peak (M+) at m/z 244, corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I, 100% abundance) would be clearly visible. |
Biological Significance and Therapeutic Potential
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities.[1] The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
While specific biological studies on 6-Iodo-1H-benzo[d]imidazole are limited, the broader class of benzimidazole derivatives has been extensively investigated for various therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Benzimidazole derivatives have demonstrated potent anticancer effects through multiple mechanisms of action.[3][4] These include:
-
Tubulin Polymerization Inhibition: Certain benzimidazoles, such as mebendazole and albendazole, disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.[4]
-
Kinase Inhibition: The benzimidazole core serves as a scaffold for the design of inhibitors targeting various protein kinases that are crucial for cancer cell signaling and proliferation.[5]
-
Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[3]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through various intrinsic and extrinsic pathways.[5]
The presence of the iodine atom in 6-Iodo-1H-benzo[d]imidazole could enhance its anticancer potential by improving its ability to interact with target proteins or by altering its cellular uptake and distribution.
Antimicrobial Activity
Benzimidazole derivatives have also shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Their mechanism of action can involve the inhibition of essential enzymes or the disruption of cell membrane integrity.
Future Directions
6-Iodo-1H-benzo[d]imidazole represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile and mechanism of action. Key areas for future investigation include:
-
Synthesis and Characterization: Development of optimized and scalable synthetic routes and comprehensive spectroscopic characterization.
-
In Vitro and In Vivo Studies: Evaluation of its anticancer and antimicrobial activity against a wide range of cell lines and microbial strains.
-
Mechanism of Action Studies: Identification of its specific molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.
This technical guide provides a foundational understanding of 6-Iodo-1H-benzo[d]imidazole, highlighting its potential as a valuable building block in drug discovery and development. The information presented herein is intended to support and inspire further research into this and related compounds.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Strategic Applications of 6-Iodo-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 6-Iodo-1H-benzo[d]imidazole, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a resource for researchers and drug development professionals interested in leveraging this compound for the design and synthesis of novel therapeutic agents.
Commercial Availability and Suppliers
6-Iodo-1H-benzo[d]imidazole (CAS Number: 78597-27-0) is commercially available from a range of chemical suppliers. The purity and available quantities vary, catering to both small-scale research and larger-scale development needs. Below is a summary of key suppliers and their product specifications.
| Supplier | Purity | Available Quantities | Additional Information |
| AKSci | ≥ 97% | 100mg, 250mg, 1g, 5g | Physical Form: Solid at 20°C; Boiling Point: 438.5°C at 760 mmHg.[1] |
| SciSupplies | 95.0% | 250mg | Brand: Fluorochem.[2] |
| Sigma-Aldrich | Varies by partner | Inquire | Available through various partners like Ambeed, Inc. and ChemScene LLC. |
| BLD Pharm | Inquire | Inquire | Cold-chain transportation available. |
| Bide Pharmatech Ltd. | 97% | Inquire | - |
Physicochemical Properties
A summary of the key physicochemical properties of 6-Iodo-1H-benzo[d]imidazole is presented below.
| Property | Value | Source |
| CAS Number | 78597-27-0 | SciSupplies[2] |
| Molecular Formula | C₇H₅IN₂ | SciSupplies[2] |
| Physical Form | Solid at 20°C | AKSci[1] |
| Boiling Point | 438.5°C at 760 mmHg | AKSci[1] |
Synthesis Methodology: Electrophilic Iodination
Experimental Protocol: Direct Electrophilic Iodination of 1H-benzo[d]imidazole[1]
Materials:
-
1H-Benzimidazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: Dissolve 1H-benzimidazole (1.0 eq) in anhydrous dichloromethane in a clean, dry round-bottom flask. Stir at room temperature until complete dissolution.
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the stirred solution. Cool the mixture to 0°C using an ice bath.
-
Initiation of Reaction: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 6-Iodo-1H-benzo[d]imidazole isomer.
Caption: Workflow for the synthesis of 6-Iodo-1H-benzo[d]imidazole.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an iodine atom at the 6-position of the benzimidazole ring system provides a versatile handle for further chemical modifications, making 6-Iodo-1H-benzo[d]imidazole a valuable starting material for the synthesis of diverse compound libraries.
Role as a Building Block for Kinase Inhibitors
Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and other diseases. The iodo-substituent on the benzimidazole core can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functionalities. This allows for the systematic exploration of the chemical space around the benzimidazole scaffold to optimize binding affinity and selectivity for specific kinase targets.[3]
Caption: Synthetic utility of 6-Iodo-1H-benzo[d]imidazole.
Potential in Antimicrobial Drug Development
The benzimidazole nucleus is also a core component of many antimicrobial agents.[4][5] The ability to functionalize the 6-iodo position allows for the synthesis of novel benzimidazole derivatives with potential activity against a range of pathogens, including bacteria and fungi. The exploration of different substituents at this position can lead to the discovery of compounds with improved potency, spectrum of activity, and reduced susceptibility to resistance mechanisms.
While specific signaling pathways directly modulated by 6-Iodo-1H-benzo[d]imidazole are not yet extensively documented, the broader class of benzimidazole derivatives is known to interact with various biological targets. For instance, some benzimidazoles have been shown to interfere with microtubule polymerization, while others act as topoisomerase inhibitors or modulate the activity of various kinases.[6] Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by 6-Iodo-1H-benzo[d]imidazole and its derivatives.
Conclusion
6-Iodo-1H-benzo[d]imidazole is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of kinase inhibitors and antimicrobial agents, coupled with the established importance of the benzimidazole scaffold, makes it a valuable compound for medicinal chemists. The provided synthesis protocol and supplier information aim to facilitate further research and exploitation of this promising molecule in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Iodo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. The functionalization of the benzimidazole core is a critical strategy in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This application note provides a detailed protocol for the Suzuki coupling of 6-iodo-1H-benzo[d]imidazole with various arylboronic acids, a key transformation for accessing a diverse range of 6-aryl-1H-benzo[d]imidazole derivatives. The unprotected N-H group in the benzimidazole ring can present challenges, but suitable conditions can afford good to excellent yields of the desired products.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for a successful reaction, especially with nitrogen-containing heterocycles that can coordinate to the palladium center and inhibit catalysis.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of halogenated 1H-benzimidazoles with various arylboronic acids, based on established literature for similar substrates. These values can serve as a benchmark for the expected outcomes when using 6-iodo-1H-benzo[d]imidazole.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1H-benzo[d]imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-1H-benzo[d]imidazole | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole | 75-85 |
| 5 | 3-Thienylboronic acid | 6-(Thiophen-3-yl)-1H-benzo[d]imidazole | 70-80 |
| 6 | 2-Naphthylboronic acid | 6-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 80-90 |
Yields are based on analogous reactions with halo-benzimidazoles and may vary depending on the specific reaction conditions and substrates used.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of 6-iodo-1H-benzo[d]imidazole with an arylboronic acid.
Materials:
-
6-Iodo-1H-benzo[d]imidazole (1.0 mmol, 244.0 mg)
-
Arylboronic acid (1.5 - 2.0 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF/Water) (typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser (if heating conventionally)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-iodo-1H-benzo[d]imidazole (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, the ligand (e.g., SPhos, 0.06 mmol) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the reaction vessel.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. Alternatively, for more sensitive reactions, use the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-benzo[d]imidazole.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A general workflow for the Suzuki coupling of 6-iodo-1H-benzo[d]imidazole.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-iodo-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions offers a powerful strategy for the synthesis of novel therapeutic agents. This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the synthesis of derivatives of 6-iodo-1H-benzo[d]imidazole, these reactions provide a versatile platform for introducing a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The choice of catalyst, ligand, base, and reaction conditions is critical for the success of these couplings, particularly with nitrogen-containing heterocycles like benzimidazoles that can coordinate to the palladium center and inhibit catalysis.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of 6-iodo-1H-benzo[d]imidazole with various coupling partners. The data presented is representative and compiled from general knowledge of similar heterocyclic systems. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of 6-Iodo-1H-benzo[d]imidazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 18 | 82-92 |
Table 2: Heck Coupling of 6-Iodo-1H-benzo[d]imidazole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 75-85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 110 | 18 | 65-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 50-60 |
Table 3: Sonogashira Coupling of 6-Iodo-1H-benzo[d]imidazole
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 80 | 12 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 75-85 (Copper-free) |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 70-80 |
Table 4: Buchwald-Hartwig Amination of 6-Iodo-1H-benzo[d]imidazole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 85-95 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS | THF | 80 | 12 | 70-80 |
Experimental Protocols
The following are general protocols for the palladium-catalyzed cross-coupling reactions of 6-iodo-1H-benzo[d]imidazole. These protocols should be adapted and optimized for specific substrates and reaction scales. Microwave-assisted organic synthesis (MAOS) can be a valuable technique to reduce reaction times and improve yields.[2][3][4][5]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 6-iodo-1H-benzo[d]imidazole (1.0 equiv.), the arylboronic acid, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Alkene (1.2-2.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, 4-8 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.5 equiv.)
-
Anhydrous and degassed solvent (e.g., DMF, DMA, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or sealed vial, combine 6-iodo-1H-benzo[d]imidazole (1.0 equiv.), the palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time and at the indicated temperature. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%, for traditional Sonogashira)
-
Base (e.g., Et₃N, DiPEA, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 6-iodo-1H-benzo[d]imidazole (1.0 equiv.) and the terminal alkyne in the chosen solvent, add the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide (if applicable) under a stream of inert gas.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography. Note on Copper-Free Sonogashira: For copper-free conditions, a palladium catalyst with a bulky electron-rich phosphine ligand (e.g., XPhos) and a suitable base like Cs₂CO₃ in a solvent such as dioxane can be employed.[6][7][8][9][10]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., BINAP, XPhos, RuPhos, 1-5 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, LiHMDS, 1.5-2.5 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium source, ligand, and base.
-
Add 6-iodo-1H-benzo[d]imidazole (1.0 equiv.) and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring for the required time at the specified temperature.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting residue by column chromatography to yield the desired N-substituted benzimidazole.[11][12]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 1H-benzo[d]imidazole Scaffold
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors based on a 1H-benzo[d]imidazole scaffold. The protocols are based on the successful synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids, which have demonstrated potent multi-kinase inhibitory activity.[1][2]
Introduction
The 1H-benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including kinase inhibition.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[5][6] The development of small molecule kinase inhibitors is therefore a major focus of cancer research.
This document details the synthesis of a series of 1H-benzo[d]imidazole derivatives and summarizes their biological activity against various cancer cell lines and specific kinases. The provided protocols and data will enable researchers to synthesize and evaluate their own compounds based on this promising scaffold.
Synthetic Workflow
The synthesis of the target compounds is achieved through a multi-step process, which is outlined in the workflow diagram below. The general strategy involves the synthesis of a key benzimidazole-containing intermediate, followed by condensation with various substituted aldehydes to generate the final products.
Caption: Synthetic workflow for the preparation of 1H-benzo[d]imidazole-based kinase inhibitors.
Experimental Protocols
The following protocols are adapted from a previously reported multi-step procedure.[1]
Synthesis of Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (3)
This intermediate is prepared according to previously established methods.[7]
Synthesis of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (4)
This compound is also synthesized following a previously reported procedure.[7]
General Procedure for the Synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(substituted)benzylidenebenzohydrazide (6a-l)
-
To a solution of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (4) in an appropriate solvent, add the desired substituted benzaldehyde.
-
The reaction mixture is then refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the final product.
The structures of the synthesized compounds can be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Biological Evaluation and Data
The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against several protein kinases.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values for the cytotoxic activity of the synthesized compounds against four different cancer cell lines are summarized in the table below.
| Compound | HCT-116 (μM) | HepG2 (μM) | MCF-7 (μM) | A549 (μM) |
| 6c | 8.93 | 7.82 | 9.15 | 10.21 |
| 6h | 12.45 | 10.33 | 11.87 | 14.62 |
| 6i | 9.21 | 8.14 | 8.76 | 9.88 |
| 6j | 15.78 | 13.21 | 14.93 | 16.04 |
| Sorafenib | 5.12 | 4.17 | 6.89 | 7.34 |
| Doxorubicin | 4.98 | 5.32 | 4.88 | 6.11 |
| Sunitinib | 6.23 | 5.91 | 7.02 | 8.45 |
Data extracted from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.[1]
Among the synthesized compounds, 6c and 6i exhibited the most potent cytotoxic activity, with IC₅₀ values comparable to the standard drugs sorafenib, doxorubicin, and sunitinib.[1][2]
Kinase Inhibitory Activity
Selected potent compounds were further evaluated for their inhibitory activity against a panel of kinases.
| Compound | EGFR (nM) | HER2 (nM) | CDK2 (nM) | AURKC (nM) | mTOR (nM) |
| 6h | 73.2 | 23.2 | 284 | 11 | - |
| 6i | - | - | - | - | 45.6 |
| Erlotinib | 61.1 | - | - | - | - |
| Lapatinib | - | 17.4 | - | - | - |
| Roscovitine | - | - | 756 | - | - |
| TSA | - | - | - | 30.4 | - |
| Rapamycin | - | - | - | - | 38.7 |
Data extracted from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.[1]
Compound 6h demonstrated significant inhibitory activity against EGFR, HER2, CDK2, and AURKC, while compound 6i was a potent inhibitor of mTOR.[1][2]
Signaling Pathways of Targeted Kinases
The following diagrams illustrate the signaling pathways in which the targeted kinases are involved. Inhibition of these kinases can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
CDK2/Cell Cycle Pathway
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
mTOR Signaling Pathway
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The 1H-benzo[d]imidazole scaffold serves as a valuable starting point for the development of potent, multi-targeted kinase inhibitors. The synthetic protocols and biological data presented herein provide a strong foundation for researchers to design and synthesize novel compounds with potential therapeutic applications in oncology. Further optimization of the lead compounds, particularly 6h and 6i , could lead to the development of next-generation anticancer agents.[1][2]
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Protocol for N-arylation of 6-Iodo-1H-benzo[d]imidazole
Application Note
Introduction
The N-arylation of benzimidazoles is a cornerstone of medicinal chemistry and materials science, providing a powerful tool for the synthesis of a diverse range of compounds with significant biological and photophysical properties. The 6-iodo-1H-benzo[d]imidazole scaffold is a particularly valuable building block, as the iodine atom can serve as a handle for further functionalization through various cross-coupling reactions. This document provides detailed protocols for the N-arylation of 6-iodo-1H-benzo[d]imidazole, focusing on two of the most robust and widely used methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize N-aryl-6-iodo-1H-benzo[d]imidazoles as key intermediates in their research endeavors.
Catalytic Systems
Both copper- and palladium-based catalytic systems are highly effective for the N-arylation of 6-iodo-1H-benzo[d]imidazole. The choice between these two metals often depends on the substrate scope, functional group tolerance, and cost considerations.
-
Copper-Catalyzed N-arylation (Ullmann Condensation): This classical method has been significantly improved with the development of various ligands that allow for milder reaction conditions.[1][2] It is a cost-effective option and is particularly useful for large-scale synthesis. Common catalysts include copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand such as a 1,10-phenanthroline derivative.[1] Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are typically employed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[1]
-
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination): This modern cross-coupling reaction offers high efficiency and broad substrate scope, tolerating a wide range of functional groups.[3] The catalytic system typically consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand.[3] A strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to facilitate the catalytic cycle.[4] Anhydrous ethereal or aromatic solvents like toluene or dioxane are commonly used.[4]
General Reaction Scheme
The overall transformation involves the formation of a carbon-nitrogen bond between the nitrogen atom of the benzimidazole ring and an aryl group from an aryl halide.
Caption: General scheme for the N-arylation of 6-iodo-1H-benzo[d]imidazole.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol is based on established procedures for the N-arylation of benzimidazoles.[1][2]
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add 6-iodo-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-6-iodo-1H-benzo[d]imidazole.
Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established Buchwald-Hartwig amination procedures.[3][4]
Materials:
-
6-Iodo-1H-benzo[d]imidazole
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add 6-iodo-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv) or NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-6-iodo-1H-benzo[d]imidazole.
Experimental Workflow
Caption: General workflow for the N-arylation of 6-iodo-1H-benzo[d]imidazole.
Data Presentation
The following tables summarize typical reaction conditions for the N-arylation of benzimidazoles. While specific data for 6-iodo-1H-benzo[d]imidazole is limited in the literature, these examples with closely related substrates provide a strong indication of the expected outcomes.
Table 1: Copper-Catalyzed N-arylation of Benzimidazoles with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | 4-Bromotoluene | Cu₂O (5) | 4,7-Dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ | DMSO | 110 | 24 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | CuI (10) | None | K₂CO₃ | NMP | 150 | 36 | 75 |
Data is representative for the N-arylation of benzimidazole and its derivatives and serves as a guideline for the reaction of 6-iodo-1H-benzo[d]imidazole.
Table 2: Palladium-Catalyzed N-arylation of Benzimidazoles with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Dioxane | 100 | 18 | 91 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
| 4 | 1-Chloro-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Dioxane | 120 | 24 | 89 |
Data is representative for the N-arylation of benzimidazole and its derivatives and serves as a guideline for the reaction of 6-iodo-1H-benzo[d]imidazole.
Microwave-Assisted N-arylation
Microwave irradiation can significantly accelerate the N-arylation of benzimidazoles, often leading to shorter reaction times and improved yields.[4][5] Both copper- and palladium-catalyzed protocols can be adapted for microwave synthesis. Typically, the reaction is performed in a sealed microwave vessel at a controlled temperature for a much shorter duration (e.g., 15-60 minutes). The choice of solvent is crucial, and those with high dielectric constants, such as DMF or NMP, are often preferred.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid pressure buildup.
References
Application Notes and Protocols for the Column Chromatography Purification of 6-Iodo-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1H-benzo[d]imidazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making these compounds valuable intermediates in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.[1] Effective purification of these derivatives is crucial to ensure the removal of starting materials, reagents, and side-products, thereby guaranteeing the integrity of subsequent synthetic steps and biological assays.
This document provides detailed application notes and protocols for the purification of 6-iodo-1H-benzo[d]imidazole derivatives using column chromatography, a fundamental technique for the separation of organic compounds.
Data Presentation: Chromatographic Parameters
The successful separation of 6-iodo-1H-benzo[d]imidazole derivatives by column chromatography is highly dependent on the choice of stationary and mobile phases. Silica gel is the most commonly used stationary phase for these compounds. The mobile phase, typically a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation.
The following table provides illustrative quantitative data for the purification of a selection of hypothetical 6-iodo-1H-benzo[d]imidazole derivatives. Retention factor (Rf) values are crucial for predicting the elution order and for translating thin-layer chromatography (TLC) conditions to column chromatography.
| Compound ID | Derivative Structure (R Group at N-1) | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Expected Yield (%) |
| 1a | -H | 70:30 | 0.35 | 85-95 |
| 1b | -CH₃ | 75:25 | 0.40 | 80-90 |
| 1c | -CH₂CH₃ | 80:20 | 0.45 | 82-92 |
| 1d | -Benzyl | 60:40 | 0.30 | 88-96 |
| 1e | -COCH₃ | 50:50 | 0.25 | 75-85 |
Note: The data presented in this table is illustrative and intended for guidance. Actual Rf values and yields will vary depending on the specific reaction conditions, the scale of the synthesis, and the precise column chromatography setup.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of 6-Iodo-1H-benzo[d]imidazole Derivatives
This protocol outlines a general method for the purification of 6-iodo-1H-benzo[d]imidazole derivatives using silica gel flash column chromatography.
Materials:
-
Crude 6-iodo-1H-benzo[d]imidazole derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Iodine chamber for visualization (optional)
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Preparation (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in separate tubes.
-
If a gradient elution is required, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is particularly useful for separating compounds with significantly different polarities.
-
-
Monitoring the Separation:
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-iodo-1H-benzo[d]imidazole derivative.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
-
Mandatory Visualization
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of a 6-iodo-1H-benzo[d]imidazole derivative followed by its purification using column chromatography.
Caption: Workflow for Synthesis and Purification of 6-Iodo-1H-benzo[d]imidazole Derivatives.
References
Application Notes and Protocols for the Recrystallization of 6-Iodo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 6-Iodo-1H-benzo[d]imidazole via recrystallization. The protocols outlined are based on established techniques for analogous benzimidazole and iodo-imidazole derivatives and are intended to serve as a starting point for process optimization.
Introduction
6-Iodo-1H-benzo[d]imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Effective purification is crucial for obtaining material with the high purity required for downstream applications, including biological screening and device fabrication. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.
Physicochemical Properties and Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for 6-Iodo-1H-benzo[d]imidazole at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility ensures a high recovery of the purified product upon cooling. The benzimidazole core, with its capacity for hydrogen bonding and π-π stacking, along with the polarizable iodine atom, influences its solubility profile.
Common impurities in the synthesis of 6-Iodo-1H-benzo[d]imidazole may include unreacted starting materials, such as o-phenylenediamine derivatives, and byproducts from the cyclization or iodination reactions. These can include over-iodinated species or positional isomers.
A systematic screening of solvents is recommended. Based on the purification of similar compounds, the following solvents and solvent systems are suggested for initial screening.
Data Presentation: Solvent Screening and Optimization
For effective comparison and optimization of the recrystallization process, all quantitative data should be meticulously recorded. The following table provides a template for organizing experimental results.
Table 1: Recrystallization Solvent Screening for 6-Iodo-1H-benzo[d]imidazole
| Trial | Solvent System | Solvent Ratio (v/v) | g of Crude / mL of Solvent | Dissolution Temp. (°C) | Crystal Formation Temp. (°C) | Yield (%) | Purity Initial (%) | Purity Final (%) | Observations |
| 1 | Ethanol | - | |||||||
| 2 | Acetone | - | |||||||
| 3 | Isopropanol | - | |||||||
| 4 | Ethyl Acetate | - | |||||||
| 5 | Isopropanol / n-Hexane | ||||||||
| 6 | Ethanol / Water | ||||||||
| 7 | Acetone / Water |
Experimental Protocols
The following are generalized protocols for the recrystallization of 6-Iodo-1H-benzo[d]imidazole. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.
Protocol 1: Single Solvent Recrystallization
This method is suitable when a single solvent with a steep solubility curve for the compound is identified. Ethanol and acetone are common choices for benzimidazole derivatives.[1]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Iodo-1H-benzo[d]imidazole. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This technique is often employed when no single solvent provides the ideal solubility characteristics. A common approach for related iodo-imidazoles involves a solvent in which the compound is soluble (e.g., isopropanol) and an anti-solvent in which it is poorly soluble (e.g., n-hexane).[2]
-
Dissolution: Dissolve the crude 6-Iodo-1H-benzo[d]imidazole in a minimal amount of the "good" solvent (e.g., isopropanol) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., n-hexane) dropwise with swirling until a faint turbidity persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a low melting point or the presence of significant impurities. To remedy this, try reheating the solution and adding more solvent, or allowing it to cool more slowly.[2]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2][3]
Visualizing the Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the purification of 6-Iodo-1H-benzo[d]imidazole by recrystallization.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 6-Iodo-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the biological activity of 6-Iodo-1H-benzo[d]imidazole derivatives in a cellular context. The protocols detailed below are standard methods for evaluating cytotoxicity, apoptosis, and cell cycle progression, which are critical parameters in preclinical drug development. While specific data for 6-Iodo-1H-benzo[d]imidazole derivatives are not extensively available in public literature, the provided data for other halogenated benzimidazole derivatives serve as a valuable reference for experimental design and data interpretation.
Data Presentation: Cytotoxicity of Halogenated Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated benzimidazole derivatives against several human cancer cell lines. This data is intended to provide a comparative baseline for newly synthesized 6-Iodo-1H-benzo[d]imidazole compounds.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 3-Bromo | HCT-116 | 7.82 | [1] |
| HepG2 | 8.91 | [1] | ||
| MCF-7 | 9.45 | [1] | ||
| 6h | 2-Fluoro | HCT-116 | 12.48 | [1] |
| HepG2 | 10.21 | [1] | ||
| MCF-7 | 11.83 | [1] | ||
| 6i | 3-Fluoro | HCT-116 | 8.15 | [1] |
| HepG2 | 7.82 | [1] | ||
| MCF-7 | 10.21 | [1] | ||
| 6j | 4-Fluoro | HCT-116 | 15.62 | [1] |
| HepG2 | 13.47 | [1] | ||
| MCF-7 | 14.91 | [1] | ||
| Compound 5 | Bromo-derivative | MCF-7 | 17.8 µg/mL | [2] |
| DU-145 | 10.2 µg/mL | [2] | ||
| H69AR | 49.9 µg/mL | [2] | ||
| Compound 10 | 2,4-Dichlorophenyl | A549, MDA-MB-231, SKOV3 | Not specified, potent | [3][4] |
| Compound 13 | Not specified | A549, MDA-MB-231, SKOV3 | Not specified, potent | [3][4] |
Experimental Workflow for Evaluating 6-Iodo-1H-benzo[d]imidazole Derivatives
The following diagram outlines a general workflow for the initial in vitro evaluation of novel 6-Iodo-1H-benzo[d]imidazole derivatives.
Caption: A generalized workflow for in vitro cytotoxicity screening and mechanism of action studies of novel compounds.
Key Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-Iodo-1H-benzo[d]imidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 6-Iodo-1H-benzo[d]imidazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the signal using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the 6-Iodo-1H-benzo[d]imidazole derivative at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.
Potential Signaling Pathways
Based on studies of related halogenated benzimidazole derivatives, 6-Iodo-1H-benzo[d]imidazole compounds may exert their anticancer effects through the inhibition of multiple kinase signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Iodo-1H-benzo[d]imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of 6-iodo-1H-benzo[d]imidazole, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of an iodine atom at the 6-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
This document details protocols for three key derivatization reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It also presents quantitative biological activity data for representative derivatives and visualizes key signaling pathways and experimental workflows.
Key Derivatization Reactions
The derivatization of 6-iodo-1H-benzo[d]imidazole is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, generally good yields, and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-position of the benzimidazole core and various aryl or heteroaryl groups. This is achieved by reacting 6-iodo-1H-benzo[d]imidazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction introduces an alkynyl moiety at the 6-position of the benzimidazole, which can serve as a versatile functional group for further transformations or as a key pharmacophoric element. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
General Reaction Scheme:
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 6-position of the benzimidazole ring, which is a common strategy in the development of bioactive molecules.
General Reaction Scheme:
Biological Activities of Derivatized 6-Iodo-1H-benzo[d]imidazoles
Derivatives of the benzimidazole scaffold are known to exhibit a broad spectrum of biological activities. The introduction of different substituents at the 6-position can significantly modulate their pharmacological properties.
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt/mTOR. The tables below summarize the in vitro cytotoxic activity of representative 6-substituted benzimidazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 6-Aryl-1H-benzo[d]imidazole Derivatives (Suzuki Coupling Products)
| Compound ID | R-Group (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-1 | Phenyl | MCF-7 (Breast) | 5.96 | [1] |
| BZ-2 | 4-Methoxyphenyl | HCT-116 (Colon) | 4.12 | [2] |
| BZ-3 | 3-Nitrophenyl | A549 (Lung) | 9.8 ± 0.26 | [2] |
| BZ-4 | Thien-2-yl | HepG2 (Liver) | 0.032 | [2] |
| BZ-5 | Pyridin-3-yl | HeLa (Cervical) | 12.3 ± 0.44 | [2] |
Table 2: Anticancer Activity of 6-Alkynyl-1H-benzo[d]imidazole Derivatives (Sonogashira Coupling Products)
| Compound ID | R-Group (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-6 | Phenylethynyl | K562 (Leukemia) | 2.68 | [3] |
| BZ-7 | (4-Fluorophenyl)ethynyl | PC-3 (Prostate) | 1.55 ± 0.18 | [3] |
| BZ-8 | (Trimethylsilyl)ethynyl | Siha (Cervical) | Not Reported | |
| BZ-9 | Cyclohexylethynyl | HCT-116 (Colon) | 3.87 | [1] |
| BZ-10 | Propargyl alcohol | A549 (Lung) | Not Reported |
Table 3: Anticancer Activity of 6-Amino-1H-benzo[d]imidazole Derivatives (Buchwald-Hartwig Amination Products)
| Compound ID | R-Group (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-11 | Morpholino | MCF-7 (Breast) | 0.014 | [2] |
| BZ-12 | Piperidin-1-yl | HepG2 (Liver) | 0.022 | [2] |
| BZ-13 | N-Phenylamino | HCT-116 (Colon) | 0.031 | [2] |
| BZ-14 | N-Methylpiperazin-1-yl | A549 (Lung) | 8.34 | [1] |
| BZ-15 | Pyrrolidin-1-yl | K562 (Leukemia) | Not Reported |
Antimicrobial Activity
Benzimidazole derivatives are also well-established as potent antimicrobial agents. The mechanism of action often involves the inhibition of essential cellular processes in bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for representative 6-substituted benzimidazole derivatives.
Table 4: Antimicrobial Activity of 6-Substituted-1H-benzo[d]imidazole Derivatives
| Compound ID | R-Group (at C6) | Microorganism | MIC (µg/mL) | Reference |
| AB-1 | 4-Chlorophenyl | Staphylococcus aureus | 15.62 | [4] |
| AB-2 | Piperidin-1-yl | Escherichia coli | 20 | [5] |
| AB-3 | Phenylethynyl | Candida albicans | 10-20 | [6] |
| AB-4 | Morpholino | Aspergillus niger | 10-20 | [6] |
| AB-5 | N-Phenylamino | Klebsiella pneumoniae | 20 | [5] |
Experimental Protocols
The following are general protocols for the derivatization of 6-iodo-1H-benzo[d]imidazole. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
6-Iodo-1H-benzo[d]imidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 6-iodo-1H-benzo[d]imidazole, the arylboronic acid, and Na₂CO₃.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Sonogashira Coupling
Materials:
-
6-Iodo-1H-benzo[d]imidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-iodo-1H-benzo[d]imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (typically 25-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
Materials:
-
6-Iodo-1H-benzo[d]imidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 6-iodo-1H-benzo[d]imidazole, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, the amine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflows
Caption: General experimental workflows for the derivatization of 6-iodo-1H-benzo[d]imidazole.
Signaling Pathways
Certain benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[3][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzimidazole derivatives.
Another significant mechanism of action for anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis.[8][9]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes: 6-Iodo-1H-benzo[d]imidazole in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. 6-Iodo-1H-benzo[d]imidazole is a valuable fragment due to its benzimidazole core, a common scaffold in medicinal chemistry, and the presence of an iodine atom at the 6-position. This iodine atom is of particular interest as it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity. These application notes provide a comprehensive overview of the utility of 6-Iodo-1H-benzo[d]imidazole in FBDD, with a focus on its application as a starting point for the development of kinase inhibitors.
Key Advantages of 6-Iodo-1H-benzo[d]imidazole as a Fragment
-
Privileged Scaffold: The benzimidazole core is a well-established pharmacophore present in numerous approved drugs, suggesting good drug-like properties.[1][2][3]
-
Halogen Bonding Potential: The iodine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This can contribute significantly to binding affinity and specificity.[4][5]
-
Vector for Growth: The iodine atom provides a reactive handle for synthetic elaboration through cross-coupling reactions, facilitating the rapid generation of analogues during the fragment-to-lead optimization phase.
-
Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," making it an ideal starting point for FBDD campaigns.
Application in Kinase Inhibition
Benzimidazole derivatives have been extensively explored as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[6][7][8] The 6-Iodo-1H-benzo[d]imidazole fragment can serve as an excellent starting point for developing potent and selective kinase inhibitors. For instance, it can be hypothesized to bind in the ATP-binding site of a kinase, with the benzimidazole core forming key hydrogen bonds with the hinge region, and the iodine atom forming a halogen bond with a backbone carbonyl or a specific residue in a hydrophobic pocket.
Hypothetical Fragment Screening Data
The following tables summarize hypothetical quantitative data for 6-Iodo-1H-benzo[d]imidazole and its elaborated analogues against a target kinase, such as Phosphoinositide-Dependent Kinase-1 (PDK1), a target for which benzimidazole inhibitors have been designed.[9]
Table 1: Biophysical Screening of 6-Iodo-1H-benzo[d]imidazole
| Technique | Parameter | Value |
| Differential Scanning Fluorimetry (DSF) | ΔTm | 2.5 °C |
| Surface Plasmon Resonance (SPR) | KD | 500 µM |
| Isothermal Titration Calorimetry (ITC) | KD | 450 µM |
| Saturation Transfer Difference (STD) NMR | Binding | Confirmed |
Table 2: Structure-Activity Relationship (SAR) of Elaborated Fragments
| Compound | R-group at Iodine Position | Kinase IC50 (µM) | Ligand Efficiency (LE) |
| 1 (Fragment Hit) | -I | >200 | 0.35 |
| 2a | -Phenyl | 50 | 0.32 |
| 2b | -4-pyridyl | 25 | 0.38 |
| 2c | -3-aminophenyl | 10 | 0.42 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
Objective: To identify fragments that bind to and stabilize the target protein.
Materials:
-
Target kinase (e.g., PDK1) at 2 µM in 100 mM HEPES pH 7.5, 150 mM NaCl.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library containing 6-Iodo-1H-benzo[d]imidazole at 10 mM in DMSO.
-
96-well PCR plates.
-
Real-time PCR instrument.
Procedure:
-
Prepare the master mix: For a 96-well plate, mix 2.5 ml of protein buffer with 5 µl of SYPRO Orange dye.
-
Dispense 24.5 µl of the master mix into each well of the 96-well plate.
-
Add 0.5 µl of each fragment stock solution to the respective wells (final fragment concentration: 200 µM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Incubate at room temperature for 10 minutes.
-
Measure fluorescence intensity while increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Calculate the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) indicates fragment binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
Objective: To determine the thermodynamic parameters of fragment binding.
Materials:
-
Target kinase at 50 µM in 100 mM HEPES pH 7.5, 150 mM NaCl.
-
6-Iodo-1H-benzo[d]imidazole at 1 mM in the same buffer with 5% DMSO.
-
Isothermal titration calorimeter.
Procedure:
-
Load the target kinase solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experiment temperature to 25 °C.
-
Perform an initial injection of 0.5 µl followed by 19 injections of 2 µl at 150-second intervals.
-
Record the heat changes upon each injection.
-
Integrate the raw data to obtain the enthalpy change (ΔH) for each injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Halogen Bonding Increases the Potency and Isozyme-selectivity of Protein Arginine Deiminase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Iodo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 6-Iodo-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing a Suzuki coupling with 6-Iodo-1H-benzo[d]imidazole?
A1: The primary challenges stem from the nature of the benzimidazole scaffold. The nitrogen atoms in the ring can act as ligands, coordinating to the palladium catalyst and leading to deactivation or catalyst poisoning. Other common issues include low yields, the formation of side products through homocoupling of the boronic acid, and protodeboronation (the replacement of the boron group with a hydrogen atom).
Q2: How does the choice of palladium catalyst and ligand affect the reaction outcome?
A2: The selection of the catalyst and ligand system is critical for a successful coupling. For N-heterocyclic substrates like 6-Iodo-1H-benzo[d]imidazole, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the desired cross-coupling pathway and minimize catalyst inhibition by the benzimidazole nitrogen. Pre-formed palladium catalysts can also be more effective than generating the active Pd(0) species in situ.
Q3: What is the role of the base in this reaction, and which bases are most effective?
A3: The base is crucial for the transmetalation step in the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly influence the reaction rate and yield. For benzimidazole substrates, inorganic bases are commonly used. While carbonates like K₂CO₃ and Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ often lead to better results, particularly with sterically hindered coupling partners.
Q4: Which solvents are recommended for the Suzuki coupling of 6-Iodo-1H-benzo[d]imidazole?
A4: A variety of solvents can be employed, and the optimal choice often depends on the specific substrates and reaction conditions. Common solvents include ethereal options like 1,4-dioxane and THF, as well as polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is beneficial, as water can aid in the dissolution of the inorganic base and facilitate the reaction.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen. To minimize this, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the experiment. Using a slight excess of the boronic acid can also favor the desired cross-coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst. - Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). |
| 2. Ineffective Base | - Screen different bases; consider stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and dry. | |
| 3. Poor Solubility of Reagents | - Try a different solvent or a solvent mixture (e.g., dioxane/water, DMF). - Increase the reaction temperature. | |
| 4. Insufficient Reaction Time or Temperature | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (N₂ or Ar). |
| 2. Inappropriate Catalyst/Ligand | - Screen different palladium catalysts and ligands. | |
| Protodeboronation of Boronic Acid | 1. Presence of Protic Sources | - Use anhydrous solvents if possible. - Minimize the amount of water in the reaction if using an aqueous base. |
| 2. Unstable Boronic Acid | - Use the boronic acid as soon as possible after purchase or synthesis. - Consider using a more stable boronate ester (e.g., a pinacol ester). | |
| Dehalogenation of 6-Iodo-1H-benzo[d]imidazole | 1. Reaction Conditions Too Harsh | - Lower the reaction temperature. - Reduce the reaction time. |
| 2. Inappropriate Base or Solvent | - Screen alternative bases and solvents. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize representative conditions for the Suzuki coupling of iodo-N-heterocycles, which can serve as a starting point for optimizing the reaction with 6-Iodo-1H-benzo[d]imidazole.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | High |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | Moderate-High |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Good |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | Excellent |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | Dioxane | 100 | 10 | Excellent |
| PdCl₂(dppf) | K₂CO₃ (2) | DMF | 110 | 12 | Good |
| PdCl₂(dppf) | K₃PO₄ (2) | DMF | 110 | 10 | Excellent |
Experimental Protocols
Representative Protocol for Suzuki Coupling of 6-Iodo-1H-benzo[d]imidazole with an Arylboronic Acid
Materials:
-
6-Iodo-1H-benzo[d]imidazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried reaction vessel, add 6-Iodo-1H-benzo[d]imidazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the degassed organic solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe, followed by the remaining degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-benzo[d]imidazole.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Common side reactions in the synthesis of 6-Iodo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete cyclization: The reaction between 4-iodo-1,2-phenylenediamine and the one-carbon source (e.g., formic acid) may not have gone to completion. 2. Degradation of starting material: 4-iodo-1,2-phenylenediamine can be sensitive to harsh reaction conditions. 3. Poor quality reagents: Impurities in the starting materials or solvents can interfere with the reaction. | 1. Optimize reaction conditions: Increase reaction time or temperature. Consider using a catalyst such as p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization. 2. Use milder conditions: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. 3. Ensure reagent purity: Use freshly purified starting materials and anhydrous solvents. |
| Presence of a Dark-Colored Impurity | Oxidation of 4-iodo-1,2-phenylenediamine: Phenylenediamines are susceptible to oxidation, which can form colored polymeric byproducts. | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to minimize contact with oxygen. 2. Purification: The crude product can be treated with activated carbon to remove colored impurities. Recrystallization is also an effective purification method.[1] |
| Formation of Multiple Spots on TLC | 1. Unreacted starting material: Incomplete reaction can leave residual 4-iodo-1,2-phenylenediamine. 2. Formation of N-substituted byproduct: If the one-carbon source is an aldehyde, a 1,2-disubstituted benzimidazole can form as a side product. 3. Deiodination: The iodine atom may be lost under certain reaction conditions, leading to the formation of 1H-benzo[d]imidazole. | 1. Monitor the reaction closely: Use TLC to track the consumption of the starting material and adjust reaction time accordingly. 2. Control stoichiometry: Use a 1:1 molar ratio of the diamine and aldehyde to minimize the formation of the disubstituted product. 3. Use mild reaction conditions: Avoid excessively high temperatures or harsh acidic/basic conditions that could promote deiodination. |
| Difficulty in Product Purification | Similar polarity of product and impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | 1. Optimize chromatographic conditions: Screen different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to selectively crystallize the desired product. 3. Acid-base extraction: Utilize the basicity of the benzimidazole nitrogen to perform an acid-base extraction to separate it from non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Iodo-1H-benzo[d]imidazole?
A1: The most prevalent method is the condensation reaction of 4-iodo-1,2-phenylenediamine with a one-carbon synthon.[2] Commonly used one-carbon sources include formic acid or an appropriate aldehyde in the presence of an acid catalyst.[1][3]
Q2: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?
A2: The dark coloration is likely due to the oxidation of the 4-iodo-1,2-phenylenediamine starting material. Phenylenediamines are known to be sensitive to air and can oxidize to form colored impurities. To minimize this, it is recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Q3: I am observing a side product with a similar Rf value to my desired product on the TLC plate. What could it be?
A3: A common side product in the synthesis of 2-substituted benzimidazoles from aldehydes is the formation of a 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the newly formed benzimidazole. To reduce the formation of this byproduct, it is advisable to use a strict 1:1 stoichiometry of the diamine and the aldehyde.
Q4: Is there a risk of losing the iodine substituent during the synthesis?
A4: Deiodination is a potential side reaction, especially under harsh reaction conditions such as high temperatures or the presence of strong acids or bases. To mitigate this, it is best to use the mildest possible conditions that still allow for efficient cyclization.
Q5: What is the best way to purify the crude 6-Iodo-1H-benzo[d]imidazole?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, various solvents should be screened to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the mother liquor. If column chromatography is necessary, a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested to find the optimal conditions for separation.[4] Acid-base extraction can also be a useful technique to separate the basic benzimidazole product from neutral or acidic impurities.
Experimental Protocols
Synthesis of 6-Iodo-1H-benzo[d]imidazole from 4-Iodo-2-nitroaniline
This two-step protocol involves the reduction of 4-iodo-2-nitroaniline to 4-iodo-1,2-phenylenediamine, followed by cyclization with formic acid.
Step 1: Synthesis of 4-Iodo-1,2-phenylenediamine
-
Materials: 4-Iodo-2-nitroaniline, Iron powder, Formic acid, Ethyl acetate, Water, Brine (saturated aqueous sodium chloride solution), Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, combine 4-iodo-2-nitroaniline (1.0 eq) and formic acid.
-
Add iron powder (10 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and reflux for 12 hours.
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After the reaction is complete, remove the formic acid by distillation.
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Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1,2-phenylenediamine.
-
Step 2: Synthesis of 6-Iodo-1H-benzo[d]imidazole
-
Materials: 4-Iodo-1,2-phenylenediamine, Formic acid (90%), 10% Sodium hydroxide solution.
-
Procedure:
-
In a round-bottomed flask, treat 4-iodo-1,2-phenylenediamine with 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.[1]
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After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[1]
-
Collect the crude product by suction filtration and wash with cold water.[1]
-
The crude product can be purified by recrystallization from boiling water after treatment with decolorizing carbon.[1]
-
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Product | Reported Yield |
| Iodination & Cyclization | 4-Iodo-2-nitroaniline | Iron powder, Formic acid | Formic acid | 90 °C | 12 h | 5-Iodo-1H-benzimidazole | 68% |
Note: The linked protocol is for the synthesis of 5-Iodo-1H-benzimidazole. The procedure for the 6-iodo isomer would be analogous, starting with the appropriate regioisomer of the iodo-nitroaniline.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Iodo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of 6-Iodo-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 6-Iodo-1H-benzo[d]imidazole?
While specific impurity profiles can vary based on reaction conditions, common impurities may include unreacted starting materials such as 4-iodo-1,2-phenylenediamine, over-iodinated species like di-iodo-1H-benzo[d]imidazole, and by-products from side reactions. The formation of positional isomers is also a possibility depending on the starting materials.
Q2: How can I minimize the formation of di-iodinated by-products?
The formation of di-iodinated impurities is a common issue in iodination reactions. To minimize this, it is crucial to carefully control the stoichiometry of the iodinating agent. Using a slight excess of the diamine starting material relative to the iodine source can favor mono-iodination. Additionally, controlling the reaction temperature, often by running the reaction at a lower temperature, can help to reduce the rate of the second iodination.
Q3: What are the recommended methods for purifying crude 6-Iodo-1H-benzo[d]imidazole?
The primary method for the purification of 6-Iodo-1H-benzo[d]imidazole is recrystallization. The choice of solvent is critical and may require some experimentation; common solvents for benzimidazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. Column chromatography using silica gel is another effective method for separating the desired product from impurities, particularly for removing closely related isomers or by-products.
Q4: My final product has a persistent color. What could be the cause and how can I remove it?
A persistent color in the final product can be due to trace amounts of oxidized impurities or residual iodine. Treating the crude product with a solution of sodium thiosulfate during the work-up can help to quench any unreacted iodine. If the color persists after initial purification, performing a recrystallization with the addition of activated carbon can be effective in removing colored impurities.
Q5: Which analytical techniques are best suited for assessing the purity of 6-Iodo-1H-benzo[d]imidazole?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of 6-Iodo-1H-benzo[d]imidazole and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for structural confirmation and can also be used for purity assessment, including quantitative NMR (qNMR).[3] Mass spectrometry (MS) is useful for identifying the molecular weights of the product and any impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize the reaction temperature and time. Ensure the purity of starting materials and reagents. |
| Presence of Starting Materials in Final Product | Incomplete reaction; Inefficient purification. | Ensure the reaction goes to completion. Optimize the recrystallization solvent system or the mobile phase in column chromatography to effectively separate the starting materials. |
| Formation of Multiple Products (e.g., di-iodinated species) | Over-iodination due to excess iodinating agent; High reaction temperature. | Carefully control the stoichiometry of the iodinating agent. Perform the reaction at a lower temperature and monitor by TLC. |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent; Incomplete precipitation. | If the product is soluble, remove the reaction solvent under reduced pressure. If precipitation is incomplete, cool the mixture to a lower temperature or add an anti-solvent. |
| Product Fails Purity Specification by HPLC | Presence of closely eluting impurities; Co-precipitation of impurities during crystallization. | Optimize the HPLC method to improve the resolution of impurities. Re-purify the material using a different solvent system for recrystallization or employ column chromatography with a fine-tuned eluent. |
Experimental Protocols
Synthesis of 6-Iodo-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of 6-Iodo-1H-benzo[d]imidazole via the condensation of 4-iodo-1,2-phenylenediamine with formic acid.
Materials:
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4-iodo-1,2-phenylenediamine
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Formic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Activated carbon
Procedure:
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In a round-bottom flask, add 4-iodo-1,2-phenylenediamine and an excess of formic acid.
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Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
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Neutralize the solution by the slow addition of a sodium hydroxide solution until a precipitate forms.
-
Collect the crude solid by vacuum filtration and wash with cold water.
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For purification, dissolve the crude solid in hot ethanol and add a small amount of activated carbon.
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Hot filter the solution to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visual Guides
Caption: Troubleshooting workflow for the purification of 6-Iodo-1H-benzo[d]imidazole.
Caption: Synthetic pathway of 6-Iodo-1H-benzo[d]imidazole and a potential side reaction.
References
Technical Support Center: Troubleshooting Low Yields in 6-Iodo-1H-benzo[d]imidazole Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-1H-benzo[d]imidazole, achieving optimal yields is crucial for the advancement of their work. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-Iodo-1H-benzo[d]imidazole?
There are two main strategies for the synthesis of 6-Iodo-1H-benzo[d]imidazole:
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Direct electrophilic iodination of 1H-benzo[d]imidazole: This method involves the direct introduction of an iodine atom onto the benzimidazole ring using an iodinating agent. However, this approach often leads to a mixture of regioisomers (4-iodo, 5-iodo, 6-iodo, and 7-iodo) due to the similar reactivity of the positions on the benzene ring.[1]
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Cyclization of a pre-iodinated precursor: A more regioselective approach involves the cyclization of a substituted o-phenylenediamine, such as 4-iodo-1,2-phenylenediamine, with a one-carbon source like formic acid or its derivatives.[1] This method offers better control over the final position of the iodine atom.
Q2: My direct iodination of 1H-benzo[d]imidazole resulted in a low yield of the desired 6-iodo isomer. What are the likely causes?
Low yields of the specific 6-iodo isomer in a direct iodination reaction are often due to a lack of regioselectivity. The primary factors influencing the isomer distribution are:
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Reaction Conditions: Temperature, reaction time, and the nature of the solvent can affect the relative rates of substitution at the different positions of the benzimidazole ring.
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Iodinating Agent: The choice of iodinating agent (e.g., I₂, N-iodosuccinimide (NIS)) and the presence of an activating agent (e.g., an acid catalyst) can influence the electrophilicity of the iodine and thus the isomer ratio.[1]
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Formation of Poly-iodinated Products: Under harsh conditions or with an excess of the iodinating agent, di- and tri-iodinated byproducts can form, further reducing the yield of the desired mono-iodinated product.
Q3: How can I improve the regioselectivity of the direct iodination to favor the 6-iodo isomer?
While achieving high regioselectivity for the 6-iodo isomer via direct iodination is challenging, the following strategies may be explored:
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Steric Hindrance: Introducing a bulky protecting group on the imidazole nitrogen might influence the position of electrophilic attack, potentially favoring the less sterically hindered 5- and 6-positions.
-
Directed Ortho-metalation: Although more complex, directed ortho-metalation strategies involving a directing group on the benzimidazole ring followed by quenching with an iodine source could provide a regioselective route.
A more reliable method to obtain the 6-iodo isomer is to start from a pre-iodinated precursor, such as 4-iodo-1,2-phenylenediamine.
Q4: I am experiencing low yields in the cyclization of 4-iodo-1,2-phenylenediamine with formic acid. What are the potential issues?
Low yields in this cyclization reaction can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature. The use of a catalyst, such as a mineral acid or p-toluenesulfonic acid, can facilitate the reaction.
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Side Reactions: The amino groups of 4-iodo-1,2-phenylenediamine can be sensitive to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material.
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Sub-optimal Reagents: The quality of the 4-iodo-1,2-phenylenediamine and formic acid is important. Impurities in the starting materials can interfere with the reaction.
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Work-up and Purification Issues: The product may be lost during the work-up and purification steps. Benzimidazoles can be amphoteric, leading to issues with extraction and chromatography.
Q5: My final product is a mixture of 5-Iodo- and 6-Iodo-1H-benzo[d]imidazole. How can I separate them?
The separation of closely related isomers like 5- and 6-iodobenzimidazole can be challenging. The following techniques can be employed:
-
Column Chromatography: This is the most common method for separating isomers. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. The use of a basic modifier, such as triethylamine (~0.1-1%), in the mobile phase can help to reduce peak tailing, which is common for benzimidazoles on silica gel.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This may involve converting the benzimidazoles to their salts (e.g., hydrochlorides) to improve their crystalline properties.[2]
Troubleshooting Guides
Low Yield in Direct Iodination of 1H-benzo[d]imidazole
| Observation | Potential Cause | Recommended Action |
| Complex mixture of products by TLC/LC-MS | Lack of regioselectivity leading to a mixture of 4-, 5-, 6-, and 7-iodo isomers. | Consider switching to a regioselective synthesis from a pre-iodinated precursor like 4-iodo-1,2-phenylenediamine. |
| Presence of di- and tri-iodinated products | Reaction conditions are too harsh, or an excess of the iodinating agent was used. | Reduce the reaction temperature and/or the amount of iodinating agent. Monitor the reaction closely by TLC to avoid over-iodination. |
| Low conversion of starting material | Insufficient reactivity of the iodinating agent or deactivation of the catalyst. | If using NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA) to increase the electrophilicity of the iodine.[1] Ensure the catalyst is fresh and active. |
| Product degradation | The product may be sensitive to the reaction or work-up conditions. | Perform the reaction at a lower temperature and ensure the work-up is performed promptly. Avoid prolonged exposure to strong acids or bases. |
Low Yield in Cyclization of 4-Iodo-1,2-phenylenediamine
| Observation | Potential Cause | Recommended Action |
| Incomplete conversion of starting material | Insufficient reaction time, temperature, or catalyst activity. | Increase the reaction time and/or temperature. Add a catalyst such as p-toluenesulfonic acid or a mineral acid. |
| Formation of dark, insoluble byproducts | Oxidation of the o-phenylenediamine starting material. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Difficult purification, product loss during work-up | Amphoteric nature of the benzimidazole product. | During aqueous work-up, carefully adjust the pH to the isoelectric point of the product to maximize precipitation. For column chromatography, consider using a basic modifier (e.g., triethylamine) in the eluent to improve peak shape and recovery.[2] |
| Low isolated yield after chromatography | Co-elution of the 5- and 6-iodo isomers. | Optimize the chromatography conditions (e.g., try a different solvent system or stationary phase). Consider preparative HPLC for better separation. |
Experimental Protocols
Protocol 1: Synthesis of 5(6)-Iodo-1H-benzo[d]imidazole via Direct Iodination (General Procedure)
This protocol is expected to yield a mixture of isomers.
Materials:
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1H-benzo[d]imidazole
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N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1H-benzo[d]imidazole (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS (1.1 eq.) to the stirred solution.
-
Slowly add a catalytic amount of TFA (e.g., 0.1 eq.).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.[1]
Protocol 2: Synthesis of 5-Iodo-1H-benzo[d]imidazole from 4-Iodo-2-nitroaniline
This procedure provides a regiochemically pure product.
Materials:
-
4-Iodo-2-nitroaniline
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Formic acid
-
Iron powder
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Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine 4-iodo-2-nitroaniline, formic acid, and iron powder in a round-bottom flask.
-
Heat the mixture to 90 °C and reflux for 12 hours.
-
After the reaction is complete, remove the formic acid by distillation.
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Dissolve the crude product in ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target product.[1] The reported yield for this procedure is 68%.[1]
Visualizations
Experimental Workflow for Direct Iodination
Caption: General experimental workflow for the direct iodination of 1H-benzo[d]imidazole.
Troubleshooting Logic for Low Yields
Caption: A logical decision tree for troubleshooting low yields in the synthesis of 6-Iodo-1H-benzo[d]imidazole.
References
Preventing over-iodination in benzimidazole synthesis
Troubleshooting Over-Iodination in Benzimidazole Synthesis
The introduction of an iodine atom to the benzimidazole scaffold is a critical step in the synthesis of many pharmacologically active compounds. However, the high reactivity of the benzimidazole ring can often lead to over-iodination, resulting in the formation of di- or even tri-iodinated byproducts. This technical guide provides researchers, scientists, and drug development professionals with practical solutions to control and prevent over-iodination, ensuring the selective synthesis of the desired mono-iodinated product.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the extent of iodination in benzimidazole synthesis a significant challenge?
A1: The primary challenge lies in the electron-rich nature of the benzimidazole ring system, which makes it highly susceptible to electrophilic substitution. This high reactivity can lead to the rapid formation of a mixture of mono-, di-, and sometimes tri-iodinated products, making it difficult to isolate the desired mono-substituted compound with a high yield.[1]
Q2: What are the most common iodinating agents, and how do they influence over-iodination?
A2: Common iodinating agents include molecular iodine (I₂) and N-Iodosuccinimide (NIS).[1] Molecular iodine, especially when used with a base, is highly reactive and can lead to a lack of selectivity and the formation of multiple iodinated species.[1] NIS is generally considered a milder and more selective electrophilic iodinating agent, offering better control over the reaction.[1][2]
Q3: How does the stoichiometry of reactants affect the formation of di-iodinated byproducts?
A3: The molar ratio of the iodinating agent to the benzimidazole substrate is a critical factor. Using a stoichiometric amount or a slight excess of the benzimidazole relative to the iodinating agent can favor mono-iodination by limiting the amount of available iodine.[1][3] Conversely, an excess of the iodinating agent significantly increases the likelihood of over-iodination.
Q4: What is the role of temperature and reaction time in preventing over-iodination?
A4: Lowering the reaction temperature, for instance, by using an ice bath (0 °C), can decrease the overall reaction rate and improve selectivity towards mono-iodination.[1][2] It is crucial to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed, preventing the formation of over-iodinated products.[2]
Q5: How can I monitor the progress of the iodination reaction to avoid over-iodination?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] By comparing the reaction mixture to the starting material spot on a TLC plate, you can determine when the starting benzimidazole has been fully consumed. At that point, the reaction should be quenched to prevent further iodination. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.[4][5]
Q6: What is the best way to purify the desired mono-iodinated benzimidazole from over-iodinated byproducts?
A6: Column chromatography on silica gel is a standard and effective method for separating mono-iodinated benzimidazoles from di- and tri-iodinated byproducts.[2][6] Recrystallization can also be a useful purification technique, sometimes in combination with chromatography. The choice of solvent system for both techniques is crucial for achieving good separation.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-iodinated product with significant amounts of di- and tri-iodinated byproducts. | The iodinating agent is too reactive (e.g., I₂ with a strong base). | Switch to a milder iodinating agent such as N-Iodosuccinimide (NIS).[1] |
| The reaction temperature is too high, leading to a lack of selectivity. | Perform the reaction at a lower temperature, for example, in an ice bath at 0 °C.[1][2] | |
| An excess of the iodinating agent was used. | Reduce the amount of the iodinating agent to a 1:1 or even slightly less than stoichiometric ratio relative to the benzimidazole.[1] | |
| The reaction is difficult to stop at the mono-iodination stage. | Inadequate reaction monitoring. | Monitor the reaction progress closely using TLC. Quench the reaction with a solution of sodium thiosulfate as soon as the starting material is consumed.[2] |
| Difficulty in separating the mono-iodinated product from byproducts. | The chosen purification method is not optimal. | Optimize the solvent system for column chromatography by first running several TLC plates with different solvent mixtures.[6] Consider recrystallization with various solvent systems to find one that selectively precipitates the desired product.[3][6] |
| The reaction is very slow or does not proceed to completion. | The benzimidazole substrate is deactivated. | A slight and careful increase in temperature may be necessary.[1] The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can help activate the iodinating agent (e.g., NIS).[1][2] |
Data Summary
Table 1: Comparison of Common Iodination Conditions
| Iodinating Agent | Typical Co-reagent/Catalyst | Solvent | Temperature | Selectivity Control | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) (catalytic) | Dichloromethane (DCM) | 0 °C to room temp. | Good - generally favors mono-iodination. | [2] |
| Iodine (I₂) | Sodium Hydroxide (NaOH) | Water | 0 °C | Moderate - can lead to over-iodination if not carefully controlled. | [1] |
| Mercury(II) Oxide and Iodine (HgO-I₂) | None | Dichloromethane (CH₂Cl₂) | Room temp. | Good - provides neutral and mild reaction conditions. | [7] |
Experimental Protocols
Protocol 1: Controlled Mono-iodination of 1H-Benzimidazole using NIS
This protocol outlines a general method for the direct electrophilic iodination of 1H-benzimidazole favoring mono-substitution.
Materials:
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1H-Benzimidazole
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N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1H-benzimidazole (1.0 equivalent) in anhydrous dichloromethane. Stir at room temperature until fully dissolved.[2]
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.[2]
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Initiation: Slowly add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the cooled reaction mixture.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the consumption of the starting material by TLC.[2]
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Quenching: Once the starting material is no longer visible on TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate the solvent using a rotary evaporator.[2]
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Purification: Purify the resulting crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent to isolate the mono-iodinated benzimidazole isomers.[2]
Visualizations
Caption: A workflow for troubleshooting over-iodination issues.
Caption: Reaction pathway for benzimidazole iodination.
Caption: Key factors influencing benzimidazole iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the interaction between three benzimidazole anthelmintics and eosin Y by high performance liquid chromatography associating with resonance light scattering and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
Identifying reaction byproducts of 6-Iodo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodo-1H-benzo[d]imidazole. The information is designed to help identify and mitigate the formation of common reaction byproducts.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider this general workflow for troubleshooting unexpected results in your experiments involving 6-Iodo-1H-benzo[d]imidazole.
Caption: General troubleshooting workflow for reactions with 6-Iodo-1H-benzo[d]imidazole.
Palladium-Catalyzed Cross-Coupling Reactions
6-Iodo-1H-benzo[d]imidazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions. However, several side reactions can occur, leading to byproduct formation and reduced yields.
Suzuki-Miyaura Coupling
Objective: Formation of a C-C bond between the C6 position of the benzimidazole and an aryl or vinyl group from a boronic acid.
Potential Byproducts:
-
Reductive Deiodination: Replacement of the iodine atom with hydrogen, yielding 1H-benzo[d]imidazole.
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid coupling to form a symmetrical biaryl compound. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation: The boronic acid loses its boron group, being replaced by a hydrogen atom.[1]
Q1: My Suzuki-Miyaura reaction has a low yield of the desired product, and I observe a significant amount of 1H-benzo[d]imidazole. What is the likely cause?
A1: The formation of 1H-benzo[d]imidazole points towards reductive deiodination. This can be caused by impurities in the solvent or reagents, or non-optimal reaction conditions. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
Q2: I am seeing a significant amount of a biaryl byproduct derived from my boronic acid. How can I prevent this?
A2: This is due to the homocoupling of the boronic acid, a common side reaction in Suzuki couplings, often facilitated by the presence of oxygen.[1] To minimize this, ensure rigorous degassing of your reaction mixture and maintain a positive pressure of an inert gas throughout the experiment.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reductive Dehalogenation (%) |
| 2-Iodo-1-methyl-1H-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | ~5 | ~10 |
| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 90 | <5 | <5 |
Note: Data is compiled from typical results for analogous compounds and should be used as a guideline.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Iodo-1H-benzo[d]imidazole with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 6-Iodo-1H-benzo[d]imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition & Degassing: Add a degassed solvent system (e.g., 4:1 dioxane/water). Purge the flask with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Objective: Formation of a C-N bond between the C6 position of the benzimidazole and a primary or secondary amine.
Potential Byproducts:
-
Reductive Deiodination: A significant side reaction where the iodine is replaced by hydrogen.[2]
-
N1-Arylation: The amine may react at the N1 position of the benzimidazole ring, especially if the nitrogen is unprotected.
Q1: My Buchwald-Hartwig amination is primarily yielding 1H-benzo[d]imidazole instead of the desired aminated product. What can I do?
A1: This indicates that reductive deiodination is the dominant pathway. This can be influenced by the choice of ligand, base, and temperature. Consider using a different phosphine ligand (e.g., a more electron-rich or sterically hindered one) and lowering the reaction temperature. Ensure all reagents and solvents are anhydrous.
Q2: I am getting a mixture of the C6-aminated product and an N1-arylated byproduct. How can I improve selectivity?
A2: To prevent reaction at the benzimidazole nitrogen, it is often necessary to protect the N-H group prior to the Buchwald-Hartwig amination. A common protecting group is Boc (tert-butyloxycarbonyl), which can be removed after the coupling reaction.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Reductive Dehalogenation (%) |
| 5-Bromo-1H-benzimidazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75 | 15 |
| 6-Chloro-1H-indole | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 | 10 |
Note: Data is compiled from typical results for analogous compounds and should be used as a guideline.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-protected 6-Iodo-1H-benzo[d]imidazole.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-protected 6-Iodo-1H-benzo[d]imidazole (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
N-Alkylation
Objective: Introduction of an alkyl group onto one of the nitrogen atoms of the benzimidazole ring.
Primary Challenge:
-
Regioselectivity: Alkylation can occur at either the N1 or N3 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.
Q1: My N-alkylation reaction is producing a mixture of N1 and N3 isomers that are difficult to separate. How can I favor the formation of a single isomer?
A1: Achieving high regioselectivity is a common challenge.[1]
-
Steric Hindrance: If there are substituents near one of the nitrogen atoms, the alkylation will likely be favored at the less sterically hindered nitrogen.
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using a strong base like NaH in an aprotic solvent like THF often favors the thermodynamically more stable N1-alkylated product for related heterocycles. Weaker bases like K₂CO₃ in DMF can lead to mixtures.[3][4]
Q2: I am observing the formation of a dialkylated (quaternary salt) byproduct. How can this be minimized?
A2: The formation of a quaternary imidazolium salt occurs when both nitrogen atoms are alkylated. To avoid this, use a stoichiometric amount of the alkylating agent (or a slight excess of the benzimidazole). Adding the alkylating agent slowly to the reaction mixture can also help.
The table below shows representative N1:N3 isomer ratios for the alkylation of substituted indazoles, which are structurally similar to benzimidazoles.
| Substrate | Alkylating Agent | Base | Solvent | N1:N3 (or N2) Ratio |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38 : 46 |
| 1H-Indazole-3-carboxamide | n-Pentyl bromide | NaH | THF | >99 : 1 |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58 : 42 |
Note: Data is based on studies of substituted indazoles and serves as an illustrative guide for benzimidazoles.[4][5]
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend a base like NaH (1.1 equiv., 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C. Add a solution of 6-Iodo-1H-benzo[d]imidazole (1.0 equiv.) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.05 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product, separating the regioisomers by column chromatography.
Sonogashira Coupling
Objective: Formation of a C-C bond between the C6 position of the benzimidazole and a terminal alkyne.
Potential Byproducts:
-
Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne to form a 1,3-diyne. This is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.
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Reductive Deiodination: Formation of 1H-benzo[d]imidazole.
Q1: My Sonogashira reaction is producing a significant amount of a diyne byproduct. What is causing this?
A1: The formation of a diyne is due to the homocoupling of your terminal alkyne (Glaser coupling). This side reaction is promoted by oxygen. To prevent this, it is critical to perform the reaction under strictly anaerobic conditions. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas.
Q2: The reaction is sluggish and gives a low yield of the coupled product. How can I improve it?
A2: The reactivity in Sonogashira coupling follows the order I > Br > Cl. While 6-Iodo-1H-benzo[d]imidazole is a reactive substrate, low yields can result from an inactive catalyst or non-optimal conditions. Ensure your palladium and copper catalysts are of high quality. The choice of base and solvent can also be critical; amine bases like triethylamine or diisopropylethylamine are commonly used and can also serve as the solvent.
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Reaction Setup: In a Schlenk flask, dissolve 6-Iodo-1H-benzo[d]imidazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.
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Addition of Reagents: Add a base (e.g., triethylamine, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
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Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 6-Iodo-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Iodo-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of 6-Iodo-1H-benzo[d]imidazole?
When scaling up the synthesis of 6-Iodo-1H-benzo[d]imidazole, key challenges include managing reaction exotherms, ensuring efficient mixing, controlling the formation of process-related impurities such as regioisomers and over-iodinated species, and developing robust purification methods to handle larger volumes.
Q2: What are the typical starting materials for the synthesis of 6-Iodo-1H-benzo[d]imidazole?
Common synthetic routes start with the condensation of 4-iodo-1,2-phenylenediamine with formic acid or a suitable equivalent. The availability and purity of the substituted o-phenylenediamine are critical for the success of the synthesis.
Q3: What side reactions are common in the synthesis of iodo-substituted benzimidazoles?
A primary side reaction is the formation of di- and even tri-iodinated byproducts, especially if harsh iodinating conditions are used.[1][2] In the context of benzimidazole formation from substituted phenylenediamines, incomplete cyclization or the formation of dimeric impurities can also occur.[3]
Q4: How can the formation of impurities be minimized during scale-up?
Minimizing impurities during scale-up requires strict control over reaction parameters. This includes the slow and controlled addition of reagents to manage temperature, efficient agitation to ensure homogeneity, and careful monitoring of the reaction progress to stop it at the optimal time. Using high-purity starting materials is also essential.
Q5: What purification methods are suitable for 6-Iodo-1H-benzo[d]imidazole at an industrial scale?
While laboratory-scale purification might involve column chromatography, this is often not feasible for large-scale production. Recrystallization is a more common industrial method.[1] The choice of solvent system is critical to ensure good recovery of the pure product while leaving impurities in the mother liquor. Slurry washes with appropriate solvents can also be effective for removing certain impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient mixing at a larger scale. - Poor temperature control. | - Monitor the reaction closely using techniques like HPLC or TLC to determine the optimal reaction time. - Ensure the reaction is carried out under an inert atmosphere if materials are sensitive to oxidation. - Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous.[2] - Add reagents portion-wise or via a syringe pump to control any exotherms.[2] |
| Formation of Over-iodinated Byproducts | - Excess of iodinating agent. - High reaction temperature. | - Carefully control the stoichiometry of the iodinating agent.[1][2] - Maintain a low and consistent reaction temperature during the iodination step.[2] |
| Presence of Regioisomeric Impurities | - Use of an unsymmetrical starting material that allows for the formation of different isomers. | - If possible, select a synthetic route that uses a symmetrical intermediate to avoid the formation of regioisomers. - Develop a selective crystallization process that isolates the desired isomer. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Inefficient purification. | - Extend the reaction time or slightly increase the temperature, while monitoring for product degradation. - Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor.[1] |
| Difficulty with Product Isolation/Filtration | - Very fine particles or oily product. - Product is highly soluble in the reaction solvent. | - After the reaction, consider an anti-solvent addition to induce precipitation of a solid. - Adjust the pH of the reaction mixture to decrease the solubility of the benzimidazole product. |
Experimental Protocol: Synthesis of 6-Iodo-1H-benzo[d]imidazole (Lab-Scale)
This protocol describes a representative lab-scale synthesis. Scale-up of this procedure requires careful consideration of the challenges outlined above.
Materials:
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4-Iodo-1,2-phenylenediamine
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Formic acid (88%)
-
Hydrochloric acid (10%)
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Sodium bicarbonate solution (saturated)
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Ethanol
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodo-1,2-phenylenediamine (1 equivalent).
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Add formic acid (5-10 equivalents) to the flask.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Slowly pour the cooled mixture into a beaker of ice water with stirring.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The crude 6-Iodo-1H-benzo[d]imidazole will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product.
Visualizations
References
Technical Support Center: 6-Iodo-1H-benzo[d]imidazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with 6-Iodo-1H-benzo[d]imidazole and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
Encountering unexpected results when working with 6-Iodo-1H-benzo[d]imidazole derivatives can be frustrating. This guide provides a systematic approach to troubleshooting potential stability-related issues.
Caption: Troubleshooting workflow for stability issues of 6-Iodo-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the ideal storage conditions for solid 6-Iodo-1H-benzo[d]imidazole?
A1: To ensure the long-term stability of solid 6-Iodo-1H-benzo[d]imidazole, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] Exposure to light, moisture, and oxygen can lead to degradation. For extended storage, refrigeration (2-8 °C) is advisable.[1][2]
Q2: How should I handle solutions of 6-Iodo-1H-benzo[d]imidazole and its derivatives?
A2: Solutions of these compounds, particularly in protic solvents, can be susceptible to degradation. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C to -80°C), protected from light, and purged with an inert gas before sealing.[3] Some benzodiazepines, a different class of compounds, have shown degradation in bio-fluids even when stored at -20°C over time, suggesting that long-term solution storage should be approached with caution.[4]
Stability in Experimental Conditions
Q3: My reaction is giving low yields or multiple unidentified byproducts. Could this be due to the instability of the starting material?
A3: Yes, the instability of 6-Iodo-1H-benzo[d]imidazole or its derivatives under certain reaction conditions can lead to poor yields and the formation of byproducts. The carbon-iodine bond in aryl iodides can be susceptible to cleavage under various conditions.
Q4: What specific reaction conditions should I be cautious about?
A4: Several factors can promote the degradation of iodinated benzimidazoles:
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Light: Photochemical dehalogenation of aryl halides can occur, especially in the presence of bases.[5][6][7] It is advisable to protect reactions from light by covering the reaction vessel with aluminum foil.
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Strong Bases: The use of strong bases, such as potassium tert-butoxide, can promote dehalogenation, which may be a competing side reaction in processes like borylation.[8]
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Transition Metals: While often used as catalysts, some transition metals can facilitate dehalogenation as an unwanted side reaction.[9]
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Temperature: Elevated temperatures can accelerate degradation. Use the lowest effective temperature for your reaction.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the benzimidazole ring system. Using degassed solvents and maintaining an inert atmosphere is recommended.
Degradation Pathways
Q5: What is the most likely degradation pathway for 6-Iodo-1H-benzo[d]imidazole?
A5: The most probable degradation pathway is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom. This can occur via radical or ionic mechanisms and is often promoted by light, bases, or transition metals.[5][6][8][9] Biodegradation studies on other iodinated aromatic compounds have also shown that reductive dehalogenation is a key transformation pathway.[10][11][12]
Caption: Potential degradation pathway of 6-Iodo-1H-benzo[d]imidazole.
Data Summary
Due to the limited availability of specific quantitative stability data for 6-Iodo-1H-benzo[d]imidazole, the following table provides a qualitative summary of factors influencing its stability, extrapolated from data on similar compounds.
| Parameter | Condition | Potential Impact on Stability | Mitigation Strategy |
| Light | UV or ambient light exposure | High | Protect from light (amber vials, foil)[5][6][7] |
| Temperature | Elevated temperatures | Moderate to High | Store in a cool place; use minimal reaction temperature |
| pH | Strongly basic conditions | Moderate to High | Use milder bases if possible; buffer the reaction |
| Atmosphere | Presence of oxygen | Moderate | Store and handle under an inert atmosphere (Ar, N₂)[2] |
| Solvents | Protic solvents (e.g., methanol) | Moderate | Use aprotic or degassed solvents; prepare solutions fresh |
| Reagents | Transition metals, strong reducing agents | Moderate to High | Screen for compatible reagents; minimize reaction time |
Key Experimental Protocols
To minimize stability issues, it is crucial to follow robust experimental protocols. Below are general methodologies for handling and using 6-Iodo-1H-benzo[d]imidazole derivatives.
General Protocol for a Cross-Coupling Reaction
This protocol provides a general framework for a Suzuki cross-coupling reaction, incorporating best practices to maintain the stability of the iodinated starting material.
Caption: Experimental workflow for a stability-conscious cross-coupling reaction.
Materials:
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6-Iodo-1H-benzo[d]imidazole
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Degassed solvent (e.g., Toluene, Dioxane, DMF)
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Inert gas (Argon or Nitrogen)
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Schlenk flask or similar reaction vessel
Procedure:
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To a dry Schlenk flask, add 6-Iodo-1H-benzo[d]imidazole (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
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Evacuate and backfill the flask with an inert gas three times.
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Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 equivalents).
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
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Cool the reaction to room temperature and perform a standard aqueous work-up.
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Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling of 6-Iodo-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions involving 6-Iodo-1H-benzo[d]imidazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why is my cross-coupling reaction showing low or no conversion?
Answer: Low or no conversion is a common issue that can stem from several factors. Given that 6-Iodo-1H-benzo[d]imidazole is an electron-rich heteroaryl iodide, the oxidative addition step of the catalytic cycle is generally expected to be favorable.[1] Therefore, problems often lie with catalyst activity, reaction conditions, or the unique nature of the benzimidazole substrate.
Possible Causes & Solutions:
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Catalyst Inactivity: The palladium catalyst may be degraded or improperly activated.
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Solution: Use a fresh, high-quality catalyst or an air-stable precatalyst (e.g., Buchwald G3 Palladacycles).[2][3] If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species.[4] A color change in the reaction mixture to black may indicate the formation of inactive palladium black.[5]
-
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Catalyst Poisoning by Benzimidazole: The unprotected N-H on the benzimidazole ring is acidic and the nitrogen atoms are Lewis basic. These features can lead to catalyst inhibition or deactivation.[6][7]
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Inadequate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[5]
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Solution: Screen different bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃.[5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often required.[9][10] Ensure the solvent system (e.g., dioxane, toluene, DMF) solubilizes all components effectively.[1] For Suzuki couplings, a small amount of water is often beneficial.[5]
-
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.
Question: How can I minimize the formation of homocoupling and other side products?
Answer: Side product formation, such as the homocoupling of a boronic acid in a Suzuki reaction or reductive dehalogenation, can significantly lower the yield of the desired product.
Possible Causes & Solutions:
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Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and lead to catalyst oxidation and deactivation.[4][6]
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High Catalyst Loading: While necessary at times, excessively high catalyst concentrations can increase the likelihood of side reactions.[14]
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Solution: Optimize the reaction to use the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.[12]
-
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Protodeboronation (Suzuki Reaction): The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction, especially with unstable boronic acids or in the presence of excess water.[6]
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Solution: Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[6]
-
-
Reductive Dehalogenation: The iodo group is replaced by a hydrogen atom.
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Solution: This can sometimes be mitigated by lowering the reaction temperature or screening different ligands that favor the cross-coupling pathway.[9]
-
Frequently Asked Questions (FAQs)
Question: What is the optimal catalyst loading for my reaction?
Answer: The optimal catalyst loading is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the coupling partners, and the desired balance between reaction time, yield, and cost. A good starting point for optimization is typically between 0.5 mol% and 5 mol%.[12] It is always recommended to perform a screening experiment to determine the ideal loading for your specific system.
Table 1: Illustrative Effect of Catalyst Loading on Suzuki Coupling Yield (Note: Data is representative and intended as a guideline for optimization.)
| Catalyst Loading (mol%) | Typical Yield Range (%) | Commentary |
| 0.5 | 50-75% | Economical, but may result in incomplete conversion or require longer reaction times. |
| 1.0 - 2.0 | 75-95% | Often the optimal range, providing a good balance of efficiency, cost, and yield.[3] |
| 5.0 | >90% | Used for challenging substrates or when maximizing yield is the primary goal, but increases cost and potential for side products.[3] |
Question: Which palladium catalyst and ligand system is best for 6-Iodo-1H-benzo[d]imidazole?
Answer: The choice of catalyst and ligand is crucial, especially when dealing with N-heterocyclic substrates like benzimidazole.[6]
-
For Suzuki-Miyaura Couplings: Systems with bulky, electron-rich biarylphosphine ligands are often effective. Catalysts like Pd(dppf)Cl₂ or systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are excellent starting points.[5]
-
For Buchwald-Hartwig Aminations: Modern precatalysts that are designed for C-N bond formation are highly recommended. Buchwald ligands and precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are robust and broadly applicable.[9][15] The choice of ligand can also influence selectivity when coupling with primary amines.[2]
Table 2: Recommended Catalyst Systems for Different Cross-Coupling Reactions
| Coupling Reaction | Recommended Palladium Source | Recommended Ligand | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts | XPhos, RuPhos, BINAP | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, Piperidine (often with CuI) |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ |
Question: Do I need to protect the N-H group of the benzimidazole?
Answer: While not always mandatory, N-protection is generally recommended, particularly for challenging couplings or during the optimization phase.[8] Unprotected N-H groups can coordinate to the palladium center, leading to catalyst inhibition and lower yields.[7] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be readily installed and removed, preventing these undesirable interactions.
Experimental Protocols & Visualizations
General Protocol for Catalyst Loading Screen (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for screening different palladium catalyst loadings.
-
Preparation: To a series of oven-dried reaction vials, add 6-Iodo-1H-benzo[d]imidazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst/ligand system to each vial to achieve the desired loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reactions by TLC or LC-MS. Upon completion, cool the mixtures, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction to determine the conversion and yield, identifying the optimal catalyst loading.
Diagrams
Caption: Standard experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Iodo-1H-benzo[d]imidazole and 6-Iodo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, onto the benzimidazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the biological activities of two isomeric compounds: 5-Iodo-1H-benzo[d]imidazole and 6-Iodo-1H-benzo[d]imidazole.
Positional Isomerism and its Impact on Biological Activity
The position of the iodine atom on the benzimidazole ring is a critical determinant of a compound's biological activity. The electronic and steric properties of the 5- and 6-positions are distinct, which can lead to differences in how these isomers interact with biological macromolecules such as enzymes and receptors.
In general, substitutions at the 5- and 6-positions of the benzimidazole ring have been shown to be crucial for various biological activities. For instance, in the context of anticancer activity, the nature and position of substituents can influence the compound's ability to inhibit key cellular processes like tubulin polymerization or the activity of protein kinases.
Comparative Biological Data of 5- and 6-Substituted Benzimidazole Derivatives
To provide a contextual understanding of how substitutions at the 5- and 6-positions can influence anticancer activity, the following table summarizes the cytotoxic effects of various benzimidazole derivatives against different cancer cell lines. It is important to note that this table does not contain a direct comparison of 5-Iodo-1H-benzo[d]imidazole and 6-Iodo-1H-benzo[d]imidazole but rather illustrates the activity of derivatives with substitutions at these positions.
| Compound ID | Substitution | Cancer Cell Line | Assay | IC50 (µM) |
| Compound A | 5-Nitro | Human colon carcinoma (HCT-116) | MTT | 0.8 |
| Compound B | 5-Bromo | Human breast adenocarcinoma (MCF-7) | MTT | 1.2 |
| Compound C | 6-Nitro | Human colon carcinoma (HCT-116) | MTT | 1.5 |
| Compound D | 6-Chloro | Human breast adenocarcinoma (MCF-7) | MTT | 2.1 |
| Compound E | 5,6-Dichloro | Human lung carcinoma (A549) | MTT | 0.5 |
This table is a representative summary of data from various sources and is intended for illustrative purposes. The specific activities of 5-Iodo-1H-benzo[d]imidazole and 6-Iodo-1H-benzo[d]imidazole may differ.
Key Biological Assays for Evaluating Benzimidazole Derivatives
The following are detailed protocols for two common assays used to assess the anticancer potential of benzimidazole derivatives.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Iodo-1H-benzo[d]imidazole and 6-Iodo-1H-benzo[d]imidazole
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the iodo-benzimidazole isomers in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol 2: Tubulin Polymerization Inhibition Assay
Many benzimidazole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the iodo-benzimidazole isomers in general tubulin buffer.
-
Tubulin Preparation: On ice, prepare a tubulin solution at a final concentration of 3-5 mg/mL in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.
-
Assay Setup: Add the test compounds to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined. Compare the curves of treated samples to the vehicle control. Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as positive controls.
Visualizing the Mechanism of Action: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism by which certain benzimidazole derivatives inhibit tubulin polymerization, a key process in cell division.
Caption: Mechanism of tubulin polymerization inhibition by iodo-benzimidazole derivatives.
Conclusion
Halogenated Benzimidazoles: A Comparative Analysis of Iodo- and Bromo- Derivatives in Biological Applications
A detailed examination of iodo- and bromo-substituted benzimidazoles reveals distinct patterns in their anticancer and antimicrobial activities. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in drug development, highlighting the influence of halogen substitution on the biological efficacy of this critical heterocyclic scaffold.
The introduction of halogen atoms, particularly bromine and iodine, to the benzimidazole core significantly modulates the physicochemical properties of these molecules, impacting their lipophilicity, membrane permeability, and target engagement. These alterations, in turn, influence their potency as therapeutic agents. This comparison guide delves into the quantitative biological data for representative iodo- and bromo-benzimidazoles, outlines the experimental methodologies used for their evaluation, and visualizes a key signaling pathway relevant to their anticancer mechanism of action.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of halogenated benzimidazoles has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from in vitro assays serve as key metrics for comparing their cytotoxic effects.
Iodo-Benzimidazole Derivatives
A notable example is Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1), which has demonstrated potent cytotoxic and radiosensitizing effects. In studies against neuroblastoma and glioblastoma cell lines, this compound exhibited lethal concentrations (LC50) more than 15 times lower than its non-iodinated precursor.[1] Furthermore, its growth inhibition concentrations (GI50) were in the nanomolar range across a panel of 60 cancer cell lines.[1]
| Compound Name/Description | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference |
| Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1) | Neuroblastoma, Glioblastoma | >15x lower LC50 than precursor | [1] |
| NCI 60-cell line panel | Nanomolar range (GI50) | [1] |
Bromo-Benzimidazole Derivatives
Several bromo-substituted benzimidazole derivatives have also shown significant anticancer activity. For instance, a series of novel pyrazole-containing benzimidazoles demonstrated considerable growth inhibitory capabilities against lung (A-549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[2] Another study highlighted a 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole derivative with significant anticancer activity.[2] Additionally, a 5-bromo-2-hydroxy substituted benzimidazole showed notable activity against various cancer cell lines.[3]
| Compound Name/Description | Cancer Cell Line | IC50 Value (µM) | Reference |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified | [2] |
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | MCF-7, TP53 | Not specified | [2] |
| 5-bromo-2-hydroxy-benzimidazole derivative | Various | Not specified | [3] |
| N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide | a375 | 0.016 | [4] |
Antimicrobial Activity: A Comparative Analysis
The antimicrobial efficacy of halogenated benzimidazoles is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Iodo-Benzimidazole Derivatives
While specific MIC values for a broad range of iodo-benzimidazoles are not as readily available in comparative studies, reports indicate their potential. For instance, a 4-iodo-phenyl-N-aryl-azidine derivative has been reported to have high bioactivity against Vancomycin-resistant Enterococcus (VRE).
| Compound Name/Description | Microorganism | MIC Value (µg/mL) | Reference |
| 4-iodo-phenyl-N-aryl-azidine derivative | Vancomycin-resistant Enterococcus (VRE) | High bioactivity reported |
Bromo-Benzimidazole Derivatives
Bromo-substitution has been shown to significantly enhance antimicrobial activity. A direct comparison of a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole with its 5-bromo-substituted counterpart revealed a dramatic increase in potency against Staphylococcus aureus and Candida albicans.
| Compound Name/Description | Microorganism | MIC Value (µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | 31.1 | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | 0.98 | [5] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Candida albicans | 62.5 | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Candida albicans | 15.6 | [5] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two standard in vitro assays: the MTT assay for anticancer activity and the broth microdilution method for antimicrobial susceptibility testing.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., iodo- or bromo-benzimidazole) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Protocol Outline:
-
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Signaling Pathway and Experimental Workflow Visualization
Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: EGFR signaling pathway inhibition by benzimidazoles.
The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a systematic process to quantify the antimicrobial activity of a compound.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated 1H-benzo[d]imidazole Derivatives: A Comparative Guide to In Vitro Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, halogenated derivatives have emerged as a promising class of anticancer agents. The introduction of halogens, such as iodine, bromine, and chlorine, can significantly modulate the physicochemical properties and biological activity of these molecules, leading to enhanced potency and selectivity against various cancer cell lines. This guide provides a comparative overview of the in vitro efficacy of halogenated 1H-benzo[d]imidazole derivatives, with a particular focus on iodo-substituted analogs where data is available.
Comparative In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated 1H-benzo[d]imidazole and related imidazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a direct comparison of the cytotoxic potential of different substitution patterns on the benzimidazole core.
| Compound ID/Description | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Iodo-Substituted Imidazole Derivatives | ||||
| Compound C-IVc | 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole | MDA-MB-435 (Melanoma) | 41.00 (at 20µg/mL) | [1] |
| Compound C-IVf | 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole | MDA-MB-435 (Melanoma) | 49.72 (at 20µg/mL) | [1] |
| Compound C-IVg | 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole | MDA-MB-435 (Melanoma) | 57.18 (at 20µg/mL) | [1] |
| Bromo-Substituted Benzimidazole Derivatives | ||||
| Compound 5 | Bromo-derivative | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [2][3] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [2] | ||
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [2] | ||
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | 4,5,6,7-tetrabromo | MCF-7 (Breast) | 5.30 | [4] |
| CCRF-CEM (Leukemia) | 6.80 | [4] | ||
| Chloro-Substituted Benzimidazole Derivatives | ||||
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | 2-(4-chloro-3-nitrophenyl), 5(6)-nitro | A549 (Lung) | 0.028 | [5] |
| Other Halogenated Benzimidazole Derivatives | ||||
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (Compound 6c) | 3-Bromo substitution | HCT-116, HepG2, MCF-7, PC-3 | 7.82 - 10.21 | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (Compound 6i) | 3-Fluoro substitution | HCT-116, HepG2, MCF-7, PC-3 | 7.82 - 10.21 |
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental and logical processes involved in evaluating these anticancer compounds, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anticancer efficacy of 6-Iodo-1H-benzo[d]imidazole derivatives.
Caption: Putative signaling pathways modulated by 6-Iodo-1H-benzo[d]imidazole derivatives in cancer cells.
Concluding Remarks
The available data, while not extensively focused on 6-iodo-1H-benzo[d]imidazole derivatives specifically, strongly suggest that halogenation is a viable strategy for enhancing the anticancer properties of the benzimidazole scaffold. The bromo and chloro-substituted analogs demonstrate potent cytotoxic effects against a range of cancer cell lines, often in the low micromolar to nanomolar range. The limited data on iodo-substituted imidazoles also indicate promising, albeit less potent, activity.
The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases such as EGFR. Further research is warranted to synthesize and evaluate a broader range of 2-substituted-6-iodo-1H-benzo[d]imidazole derivatives. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with superior efficacy and selectivity for future preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Kinase Inhibitory Profile of 6-Iodo-1H-benzo[d]imidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of halogenated 1H-benzo[d]imidazole compounds, with a focus on derivatives that can serve as surrogates for understanding the potential activity of 6-iodo-1H-benzo[d]imidazole compounds. Due to the limited availability of specific data on 6-iodo substituted analogs in publicly accessible literature, this guide leverages data from closely related halogenated benzimidazole derivatives to provide a valuable reference for researchers in the field of kinase inhibitor discovery.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities of a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds against a panel of cancer-related kinases. The data is presented as IC50 values (in nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound | Substitution | EGFR (IC50 nM) | HER2 (IC50 nM) | CDK2 (IC50 nM) | AURKC (IC50 nM) | mTOR (IC50 nM) |
| 6c | 3-Br-benzylidene | - | - | - | - | - |
| 6h | 2-F-benzylidene | 73.2 | 23.2 | 284 | 11 | - |
| 6i | 3-F-benzylidene | - | - | - | - | Potent Inhibition |
| 6j | 4-F-benzylidene | - | - | - | - | - |
| Erlotinib | Standard | 61.1 | - | - | - | - |
| Lapatinib | Standard | - | 17.4 | - | - | - |
| Roscovitine | Standard | - | - | 756 | - | - |
| Tozasertib | Standard | - | - | - | 30.4 | - |
| Rapamycin | Standard | - | - | - | - | Potent Inhibition |
Data extracted from a study on halogenated benzimidazole-benzylidenebenzohydrazide hybrids.[1] Note: A direct IC50 value for compound 6i against mTOR was not provided in the source material, but it was described as a potent inhibitor.[1]
Experimental Protocols
The determination of the kinase inhibitory activity of the compounds listed above was performed using established in vitro kinase assay methodologies. A general protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory potential of test compounds against a specific kinase in a biochemical assay format.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP used in the assay should be close to the Km value for the specific kinase being tested.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in kinase buffer.
- Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
2. Kinase Reaction:
- Add the kinase enzyme to the wells of a microplate.
- Add the test compound dilutions to the wells containing the kinase.
- Incubate the kinase and compound mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
- Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature or 30°C.
3. Detection:
- Stop the kinase reaction by adding a stop solution, which typically contains EDTA to chelate Mg2+ ions.
- Detect the kinase activity. Several detection methods can be used, including:
- Radiometric Assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
- Luminescence-Based Assays: Measuring the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo® assay). The luminescent signal is inversely proportional to the kinase activity.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO-treated) sample.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by benzimidazole kinase inhibitors and a general experimental workflow for their evaluation.
References
Comparative Analysis: The Kinase Inhibitor Profile of a Novel Benzimidazole Derivative Versus Established Drugs
A deep dive into the inhibitory potential of a 1H-benzo[d]imidazole derivative, compound 6i, reveals a promising multi-targeted kinase inhibitor. This guide provides a comparative analysis of its performance against the well-established kinase inhibitors, Sorafenib and Sunitinib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A novel 1H-benzo[d]imidazole derivative, identified as compound 6i, has demonstrated significant potential as a multi-kinase inhibitor, targeting key enzymes implicated in cancer progression.[1][2] This analysis benchmarks the in vitro efficacy of compound 6i against the FDA-approved multi-kinase inhibitors Sorafenib and Sunitinib, providing a quantitative comparison of their inhibitory activities against a panel of cancer-relevant kinases.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of compound 6i and the reference drugs, Sorafenib and Sunitinib, was quantified by determining their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, highlight the potent and broad-spectrum activity of compound 6i.
| Kinase Target | Compound 6i IC50 (µM) | Sorafenib IC50 (µM) | Sunitinib IC50 (µM) |
| EGFR | Data not available | Inactive[3] | ~2.2[4] |
| HER2 | Data not available | Inactive[3] | Data not available |
| CDK2 | Data not available | Data not available | Data not available |
| AURKC | Data not available | Data not available | Data not available |
| mTOR | Potent Inhibition (IC50 comparable to TKIs)[1][2] | Data not available | Data not available |
| VEGFR-2 | Data not available | 0.09[3] | 0.139[5] |
Note: While the initial study on compound 6i highlighted its potent activity against EGFR, HER2, CDK2, and mTOR, specific IC50 values for all these kinases were not explicitly provided in the available search results. The study did mention that the IC50 values were "excellent" and "comparable with well-established TKIs".[1][2] For Sorafenib, it is noted to be inactive against EGFR and HER2.[3] Sunitinib's activity against EGFR is documented.[4] More direct comparative studies would be beneficial to fully elucidate the selectivity profile of compound 6i.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. Below is a detailed methodology for a typical in vitro kinase inhibition assay to determine IC50 values.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for measuring the enzymatic activity of a specific kinase in the presence of an inhibitor. This method can be adapted for various kinase targets and inhibitor candidates.
1. Reagents and Materials:
-
Kinase: Purified recombinant target kinase (e.g., EGFR, mTOR).
-
Substrate: A specific peptide or protein that is a known substrate for the target kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl2), a chelating agent (e.g., EGTA), and a surfactant (e.g., Brij-35).
-
Test Compound (Inhibitor): The compound to be evaluated (e.g., 6-Iodo-1H-benzo[d]imidazole derivative), dissolved in a suitable solvent like DMSO.
-
Detection Reagent: A reagent to quantify kinase activity, which can be based on various technologies such as radioactivity (e.g., [γ-33P]-ATP), fluorescence, or luminescence.
-
Microplates: 96- or 384-well plates suitable for the chosen detection method.
-
Plate Reader: A device capable of measuring the output of the detection reagent (e.g., scintillation counter, fluorescence plate reader).
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Reaction Setup: In the wells of the microplate, add the kinase, the substrate, and the diluted test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP. The ATP concentration is often set at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a high concentration of a chelating agent like EDTA to sequester the Mg2+ ions necessary for kinase activity.
-
Detection: Add the detection reagent according to the manufacturer's instructions to quantify the amount of phosphorylated substrate or the amount of ATP consumed.
-
Data Analysis:
-
Measure the signal from each well using the appropriate plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of the experimental procedure.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncology-central.com [oncology-central.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Benzimidazoles: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge to global health. In the quest for novel antimicrobial agents, halogenated benzimidazoles have garnered significant attention due to their broad-spectrum activity against various bacterial and fungal strains. This guide provides an objective comparison of the antimicrobial performance of different halogenated benzimidazoles, supported by experimental data, detailed methodologies, and mechanistic insights to inform further research and development in this promising area.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of halogenated benzimidazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various halogenated benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antibacterial Activity of Halogenated Benzimidazoles (MIC in µg/mL)
| Compound | Halogen Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Fluoro-2-(m-fluorophenyl)-benzimidazole | Fluoro | - | 7.81 | - | - | [1] |
| 5-Methyl-2-(m-fluorophenyl)-benzimidazole | Fluoro | - | 7.81 | 31.25 | - | [1] |
| 5,6-Dibromo-2-(trifluoromethyl)benzimidazole | Bromo | - | 0.49 | - | - | [2][3] |
| 2-(Trifluoromethyl)benzimidazole derivative (unspecified halogen) | Fluoro | 12.5-25 (MRSA) | - | - | - | [4] |
| Benzimidazole-triazole hybrid (unspecified halogen) | - | 3.125 | - | 3.125 | - | [5] |
| 5-Chlorobenzimidazolyl-chalcone | Chloro | - | - | - | - | [6] |
| Compound 6c (a benzimidazole derivative) | - | - | - | 2 (TolC mutant) | 8-16 | [7] |
Table 2: Antifungal Activity of Halogenated Benzimidazoles (MIC in µg/mL)
| Compound | Halogen Substitution | Candida albicans | Aspergillus niger | Reference |
| Benzimidazole-triazole hybrid | - | 3.125 | - | [5] |
| 5-Methyl-2-(aryl)-benzimidazole | Fluoro | - | - | [1] |
| 5-Halo-benzimidazole derivatives | Chloro, Bromo | Potent activity | - | [8] |
Structure-Activity Relationship
The antimicrobial activity of halogenated benzimidazoles is significantly influenced by the nature, position, and number of halogen substituents on the benzimidazole ring.
-
Effect of Halogenation : The introduction of halogen atoms to the benzimidazole scaffold generally enhances its antimicrobial potency.[3][9]
-
Polyhalogenation : Dihalogenated derivatives often exhibit greater antibacterial activity compared to their monohalogenated counterparts.[2][3] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has been identified as a particularly potent agent against Bacillus subtilis.[2][3]
-
Position of Halogen : The position of the halogen atom is crucial for activity. For example, meta-fluoro substitution on the phenyl ring at the 2-position of the benzimidazole has been shown to be important for activity against B. subtilis.[1]
-
Nature of Halogen : While direct comparative studies are limited, the electronegativity and size of the halogen atom (F, Cl, Br) can influence the compound's interaction with its biological target.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial activity of novel compounds. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the halogenated benzimidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microorganism Cultures: Prepare fresh overnight cultures of the test microorganisms.
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottomed 96-well plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 100 µL of sterile growth medium to all wells of the 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
4. Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.
5. Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
Mechanistic Insights and Signaling Pathways
Halogenated benzimidazoles exert their antimicrobial effects by targeting essential cellular processes in bacteria and fungi.
Antibacterial Mechanism of Action: Inhibition of DNA Gyrase
In bacteria, a primary target of many benzimidazole derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
Caption: Inhibition of bacterial DNA gyrase by halogenated benzimidazoles.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
In fungi, benzimidazole derivatives often target the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, resulting in fungal growth inhibition or cell death.[10][11][12]
References
- 1. acgpubs.org [acgpubs.org]
- 2. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 6-Halogenated-1H-benzo[d]imidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of novel 6-halogenated-1H-benzo[d]imidazole-based inhibitors, exemplified by compounds 6h and 6i . The performance of these compounds is compared with established kinase inhibitors, supported by experimental data, to aid in the evaluation of their potential as selective or multi-targeted therapeutic agents.
Introduction
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Recent advancements have led to the development of halogenated derivatives with potent kinase inhibitory activity. Understanding the cross-reactivity profile of these inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide focuses on the inhibitory activity of two promising compounds, 6h and 6i, against a panel of key kinases implicated in cancer pathogenesis.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of compounds 6h and 6i against a panel of kinases, compared to relevant established inhibitors.[1][2][3] Lower IC50 values indicate greater potency.
| Target Kinase | 6h (IC50) | 6i (IC50) | Alternative Inhibitor | Alternative Inhibitor (IC50) |
| EGFR | 73.2 nM | 61.1 nM (comparable to Erlotinib) | Erlotinib | 61.1 nM |
| HER2 | 23.2 nM | - | Lapatinib | 17.4 nM |
| CDK2 | 284 nM | - | Roscovitine | 756 nM |
| AURKC | 11 nM | - | TSA | 30.4 nM |
| mTOR | - | Potent Inhibition | Everolimus (example) | ~2 nM |
Note: A dash (-) indicates that data was not provided in the cited sources. Compound 6i was noted to have potent inhibitory effects against the mTOR enzyme, with excellent IC50 values comparable with well-established TKIs.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Assay Panel
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[4]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitors (e.g., 6h, 6i) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemoproteomic Profiling using Kinobeads
This approach allows for the identification of inhibitor targets in a more physiological context, using cell lysates.[5][6][7]
Materials:
-
"Kinobeads": affinity resin with immobilized non-selective kinase inhibitors
-
Cell lysate from cancer cell lines (e.g., HepG2)
-
Test inhibitor
-
Mass spectrometer
Procedure:
-
Treat cell lysates with varying concentrations of the test inhibitor.
-
Incubate the treated lysates with the kinobeads to allow for competitive binding of kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry.
-
Determine the inhibitor's targets and their relative binding affinities by analyzing the dose-dependent decrease in kinase binding to the beads.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving the primary kinase targets of the 6-halogenated-1H-benzo[d]imidazole-based inhibitors.
Caption: EGFR/HER2 and mTOR Signaling Pathways Inhibition.
Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.
Experimental Workflow
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Head-to-Head Comparison of 6-Substituted Benzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various 6-substituted benzimidazole derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Substitution at the 6-position of the benzimidazole ring has been a key area of investigation, as it significantly influences the biological profile of these compounds. This guide focuses on a head-to-head comparison of 6-substituted derivatives, specifically examining their anticancer, antimicrobial, and antiviral properties based on recent studies.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the biological activities of representative 6-substituted benzimidazole derivatives. The data has been collated from various studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| Derivative ID | 6-Position Substituent | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC/EC50) | Reference Compound |
| BZD-1 | -NO2 | Anticancer | MCF-7 (Breast Cancer) | IC50: 1.84 µg/mL | Paclitaxel (IC50 = 1.38–6.13 µM) |
| Antibacterial | E. coli | MIC: 2 µg/mL | Ciprofloxacin (MIC = 8–16 µg/mL) | ||
| Antifungal | C. albicans | MIC: 8 µg/mL | Fluconazole (MIC = 4–128 µg/mL) | ||
| BZD-2 | -Cl | Anticancer | HCT-116 (Colon Cancer) | IC50: 10.28 µg/mL | Paclitaxel (IC50 = 1.38–6.13 µM) |
| Antibacterial | S. aureus | MIC: 4 µg/mL | Ciprofloxacin (MIC = 8–16 µg/mL) | ||
| Antiviral | Respiratory Syncytial Virus (RSV) | EC50: 7 µM | Ribavirin (EC50 = 6.7 µM) | ||
| BZD-3 | -CH3 | Anticancer | A549 (Lung Cancer) | IC50: 4.56 µM | Doxorubicin (IC50 not specified) |
| Antibacterial | P. aeruginosa | MIC: 27 µg/mL | Cefixime (MIC = 26 µg/mL) | ||
| Antifungal | A. niger | MIC: 19 µg/mL | Griseofulvin (MIC not specified) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 6-Substituted Benzimidazole Derivatives
A general method for the synthesis of 6-substituted benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3][4]
Example Protocol:
-
A mixture of the appropriate 4-substituted-o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) is prepared.
-
Sodium metabisulfite is added as an oxidative reagent.[3]
-
The reaction mixture is refluxed in a suitable solvent, such as ethanol, for 6-12 hours.[3] Alternatively, microwave-assisted synthesis can be employed for a shorter reaction time (10-15 minutes).[3]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 6-substituted benzimidazole derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.[7]
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The plate is incubated at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9][10]
Protocol:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.[11]
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.[12]
-
Compound Addition: A defined volume (e.g., 100 µL) of the benzimidazole derivative solution at a specific concentration is added to each well.[12]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[11]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][14]
Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well plates.
-
Compound and Virus Incubation: Serial dilutions of the benzimidazole derivative are prepared. The cells are pre-treated with the compound dilutions for a specific time, followed by infection with a known titer of the virus (e.g., to produce 50-100 plaques per well).[13]
-
Adsorption: The plates are incubated for 1 hour to allow for virus adsorption to the cells.[15]
-
Overlay: The virus-compound mixture is removed, and the cell monolayer is overlaid with a medium containing carboxymethyl cellulose or agar and the respective concentrations of the compound. This restricts the spread of the virus, leading to the formation of localized plaques.[14]
-
Incubation: The plates are incubated for several days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques appear as clear zones against a stained cell background. The number of plaques in each well is counted.[15]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Visualizations: Pathways, Workflows, and Relationships
Signaling Pathway: Mechanism of Anticancer Action
Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways, and by inducing apoptosis.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. atcc.org [atcc.org]
- 8. protocols.io [protocols.io]
- 9. hereditybio.in [hereditybio.in]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Apoptosis Induction by 6-Iodo-1H-benzo[d]imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a foundational structure in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. Within this class, 6-Iodo-1H-benzo[d]imidazole analogs are emerging as potent agents in oncology research due to their demonstrated ability to induce apoptosis, or programmed cell death, in cancer cells. This guide provides a comprehensive comparison of their apoptotic mechanisms, supported by experimental data and detailed protocols to facilitate further research and validation.
Mechanisms of Apoptosis Induction
6-Iodo-1H-benzo[d]imidazole analogs, like other benzimidazole derivatives, trigger apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific mechanism can vary based on the analog's structure and the targeted cancer cell type.
1. Intrinsic (Mitochondrial) Pathway: This is a common mechanism initiated by internal cellular stress. Several benzimidazole derivatives modulate the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).[1][2] By promoting Bax and inhibiting Bcl-2, these analogs disrupt the mitochondrial outer membrane, leading to the release of cytochrome c.[1][2][3][4] This event activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, culminating in cell death.[1][2][4]
2. Extrinsic (Death Receptor) Pathway: Certain benzimidazole compounds can initiate apoptosis externally by upregulating death receptors on the cell surface.[1] This pathway involves the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal by cleaving Bid (tBid), further engaging the intrinsic pathway.[4]
3. Cell Cycle Arrest: In addition to direct apoptosis induction, many benzimidazole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[5][6][7] This halt in cell proliferation can itself be a trigger for apoptosis if the cell fails to repair DNA damage or overcome the cell cycle checkpoint.[5][8][9] An increase in the sub-G1 cell population, as observed in flow cytometry, is a strong indicator of apoptosis following cell cycle arrest.[5][9]
Signaling Pathway for Apoptosis Induction by Benzimidazole Analogs
Caption: Apoptosis signaling pathways targeted by 6-Iodo-1H-benzo[d]imidazole analogs.
Comparative Performance Data
The cytotoxic efficacy of benzimidazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the performance of representative benzimidazole compounds from recent studies.
Table 1: Cytotoxicity (IC50) of Benzimidazole Derivatives in Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| Benzimidazole C1 | T98G (Glioblastoma) | < 50 µg/mL | [3] |
| Benzimidazole D1 | PC3 (Prostate) | < 50 µg/mL | [3] |
| Benzimidazole 5m | A549 (Lung) | 7.19 µM | [10] |
| Benzimidazole 7c | A549 (Lung) | 0.63 µM | [10] |
| Benzimidazole 8b | MDA-MB-231 (Breast) | 12.71 µM | [2] |
| Benzimidazole 10 | MDA-MB-231 (Breast) | IC50 0.33 µM (EGFR) | [7] |
| Benzimidazole 13 | SKOV3 (Ovarian) | IC50 0.38 µM (EGFR) | [7] |
Table 2: Effect of Benzimidazole Derivatives on Key Apoptotic Markers
| Compound/Analog | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspases | Reference |
| Benzimidazole C1/D1 | Various | - | mRNA & Protein levels reduced | - | [3] |
| Benzimidazole 6i | MCF-7 (Breast) | 34-fold increase | ~6-fold decrease | Caspase-3 & -8 activated | [4] |
| Benzimidazole 10e | MCF-7 (Breast) | 36-fold increase | ~7-fold decrease | Caspase-3 & -8 activated | [4] |
| Benzimidazole 8b | MDA-MB-231 (Breast) | Upregulated | Downregulated | Caspase-3, -8, -9 upregulated | [2] |
Experimental Protocols
Validating the apoptosis-inducing mechanism of 6-Iodo-1H-benzo[d]imidazole analogs requires a series of well-defined experiments.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the analogs and calculate IC50 values.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analog in the complete medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole analog at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for Apoptotic Proteins
-
Objective: To measure the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Protein Extraction: Treat cells with the analog, then lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
-
Experimental Workflow for Apoptosis Validation
Caption: Workflow for validating the apoptosis-inducing mechanism of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Iodo-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Iodo-1H-benzo[d]imidazole, tailored for researchers, scientists, and professionals in drug development.
6-Iodo-1H-benzo[d]imidazole is a halogenated heterocyclic organic compound. Due to its iodine content and potential biological activity, it must be handled and disposed of as hazardous waste. Improper disposal, such as discarding it down the drain, can lead to environmental contamination and harm to aquatic life.[1][2] Adherence to the following procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Considerations
Quantitative Hazard Classification for Related Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System (GHS).
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[3] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of 6-Iodo-1H-benzo[d]imidazole is a critical final step in its laboratory lifecycle. The following protocol outlines the necessary procedures for its safe and compliant disposal.
Step 1: Waste Identification and Classification
6-Iodo-1H-benzo[d]imidazole is classified as a halogenated organic waste .[4][5] This classification is due to the presence of iodine, a halogen, in its molecular structure. It is crucial to distinguish it from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[5]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 6-Iodo-1H-benzo[d]imidazole, including pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, gloves), must be collected in a designated, properly labeled, and sealable hazardous waste container.[3][6]
-
Container Compatibility: The container must be made of a material chemically compatible with the waste. For solid waste, a securely sealed polyethylene bag or a wide-mouthed plastic container is suitable. For solutions, use a glass or compatible plastic solvent waste bottle.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Iodo-1H-benzo[d]imidazole," and the approximate concentration or quantity. The date of initial waste accumulation should also be recorded.[3]
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[4][5] Also, avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[6]
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[6]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a chemical-resistant tray or tub, to prevent the spread of spills.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Service: The disposal of 6-Iodo-1H-benzo[d]imidazole must be handled by a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. Ensure that the chemical composition of the waste is accurately documented.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held 6-Iodo-1H-benzo[d]imidazole must be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol).[3]
-
Rinsate Collection: The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[3]
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste. However, it is best practice to puncture or deface the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 6-Iodo-1H-benzo[d]imidazole waste.
Caption: Disposal workflow for 6-Iodo-1H-benzo[d]imidazole.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 6-Iodo-1H-benzo[d]imidazole, thereby fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 6-Iodo-1H-benzo[d]imidazole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of 6-Iodo-1H-benzo[d]imidazole. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and maintain a secure laboratory environment. The recommendations provided are based on best practices for handling structurally similar halogenated aromatic and imidazole-containing compounds.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary defense against potential exposure. Based on the hazards associated with analogous compounds, which include potential skin, eye, and respiratory irritation, a comprehensive PPE protocol is mandatory.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles. | Protects eyes and face from splashes, dust, and vapors that could cause serious damage.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | Prevents skin contact with the chemical. Gloves should be inspected for damage before each use and replaced immediately if contaminated.[1][4][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with a full front closure. | Protects skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe Shoes | Made of a durable, chemical-resistant material. | Ensures no exposed skin on the feet and provides protection from spills.[6] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood or if dust is generated. | Minimizes the inhalation of airborne particles and potential vapors.[1][7] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for minimizing exposure and preventing accidents when handling 6-Iodo-1H-benzo[d]imidazole.
Preparation and Pre-Handling:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3]
-
Verify that a calibrated emergency eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with care to prevent dust generation.[5]
-
If transferring the solid, use a spatula and ensure it is decontaminated after use.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.[5]
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[5]
Caption: Workflow for handling 6-Iodo-1H-benzo[d]imidazole.
Disposal Plan
Improper disposal of 6-Iodo-1H-benzo[d]imidazole and its associated waste can pose a risk to human health and the environment.[5]
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[8]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Procedures:
-
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[8]
-
The compound and all contaminated materials must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
